2-benzyl-octahydro-1H-isoindol-5-one
Description
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Properties
IUPAC Name |
2-benzyl-3,3a,4,6,7,7a-hexahydro-1H-isoindol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJXWSGDBZJYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-benzyl-octahydro-1H-isoindol-5-one chemical structure and properties
This guide details the structural characteristics, synthesis, and properties of 2-benzyl-octahydro-1H-isoindol-5-one , a bicyclic heterocyclic ketone used as a versatile scaffold in medicinal chemistry.
Executive Summary
2-Benzyl-octahydro-1H-isoindol-5-one (CAS: 29341-48-8) is a bicyclic building block characterized by a fused pyrrolidine-cyclohexanone framework. It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of glutamate transporter modulators, NMDA receptor antagonists, and analgesic agents. Its structural rigidity, provided by the cis- or trans-fused octahydroisoindole core, allows for precise spatial positioning of pharmacophores, making it a high-value scaffold in structure-activity relationship (SAR) campaigns.
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring. A ketone functionality is located at position 5 of the cyclohexane ring, while the nitrogen atom at position 2 is substituted with a benzyl group.
-
Stereochemistry: The fusion of the 6,5-ring system creates two chiral centers at the bridgehead carbons (3a and 7a). The cis-fused isomer is thermodynamically favored in many synthetic routes and is the predominant form utilized in drug discovery due to its specific "cup-shaped" topology.
-
Conformation: The cis-octahydroisoindole system typically adopts a conformation where the cyclohexane ring exists in a chair-like form, while the pyrrolidine ring adopts an envelope conformation.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-benzyl-octahydro-1H-isoindol-5-one |
| CAS Number | 29341-48-8 |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| Appearance | Viscous oil or low-melting solid (depending on purity/isomer) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| LogP (Predicted) | ~2.5 - 2.8 |
| H-Bond Acceptors | 2 (N, O) |
| H-Bond Donors | 0 |
Synthetic Pathways[2][3][9][10][11]
The synthesis of 2-benzyl-octahydro-1H-isoindol-5-one generally follows one of two authoritative strategies: the Birch Reduction Route (for regiospecificity) or the Diels-Alder Cycloaddition (for stereocontrol).
Pathway A: The Birch Reduction Strategy (Regiospecific)
This route ensures the ketone is correctly positioned at C5 by starting with a 5-substituted aromatic precursor.
-
Precursor Synthesis: 4-Methoxyphthalic anhydride is condensed with benzylamine and reduced to yield 2-benzyl-5-methoxyisoindoline .
-
Birch Reduction: The aromatic ring is reduced using Lithium in liquid ammonia to the enol ether diene.
-
Hydrolysis & Isomerization: Acidic hydrolysis converts the enol ether to the ketone.
-
Hydrogenation: The resulting enone is hydrogenated to the saturated octahydro system.
Pathway B: Diels-Alder Cycloaddition
This route constructs the bicyclic core directly.
-
Cycloaddition: Reaction of N-benzylmaleimide with a diene (e.g., 2-trimethylsilyloxy-1,3-butadiene).
-
Elaboration: Subsequent hydrolysis and reduction steps yield the target ketone.
Visualization of Pathway A (Birch Route)
Caption: Figure 1. Regioselective synthesis via Birch reduction of the isoindoline precursor.
Detailed Experimental Protocol
Protocol: Synthesis via Birch Reduction of 2-Benzyl-5-methoxyisoindoline
Objective: To synthesize 2-benzyl-octahydro-1H-isoindol-5-one with high regiochemical fidelity.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 2-Benzyl-5-methoxyisoindoline (1.0 eq)
-
Reagents: Lithium metal (wire), Liquid Ammonia (anhydrous), tert-Butanol (proton source), Ammonium Chloride (quencher).
-
Solvents: THF (anhydrous), Ethanol.
-
Catalyst: 10% Pd/C (for final hydrogenation).
-
Equipment: 3-neck round bottom flask, dry ice/acetone condenser, hydrogenation apparatus (Parr shaker or balloon).
Step-by-Step Methodology
Phase 1: The Birch Reduction
-
Setup: Equip a 3-neck flask with a dry ice condenser and nitrogen inlet. Cool the flask to -78°C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia (~10 mL/mmol substrate) into the flask.
-
Dissolution: Dissolve 2-benzyl-5-methoxyisoindoline in dry THF (and 1.0 eq of t-BuOH) and add this solution dropwise to the liquid ammonia.
-
Reduction: Add small pieces of Lithium wire slowly. The solution will turn a deep bronze/blue color, indicating the presence of solvated electrons. Stir for 1-2 hours at -78°C.
-
Quenching: Carefully add solid Ammonium Chloride until the blue color dissipates.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Workup: Dissolve the residue in water/DCM. Extract the organic layer, dry over MgSO₄, and concentrate to yield the crude enol ether.
Phase 2: Hydrolysis
-
Acid Hydrolysis: Dissolve the crude enol ether in a mixture of THF and 1M HCl. Stir at room temperature for 1 hour. This converts the enol ether to the ketone and isomerizes the double bond to the stable enone position.
-
Neutralization: Neutralize with saturated NaHCO₃. Extract with EtOAc.[6][7]
Phase 3: Hydrogenation
-
Reduction: Dissolve the enone intermediate in Ethanol. Add 10% Pd/C (5 wt%).
-
Hydrogenolysis Check: Note: Benzyl groups can be labile. Use mild conditions (1 atm H₂, room temperature) and monitor closely to prevent debenzylation. Alternatively, use PtO₂ or Wilkinson's catalyst if debenzylation is observed.
-
Filtration: Filter the catalyst through a Celite pad.
-
Purification: Concentrate the filtrate. Purify the final oil via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Applications in Drug Discovery[2]
The octahydroisoindol-5-one scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the spatial arrangement of proline-containing peptides and other bioactive alkaloids.
-
NMDA Receptor Antagonists: The scaffold serves as a rigid core to orient basic amines and lipophilic groups to fit the NMDA receptor channel pore.
-
Analgesics: Derivatives of this core have been explored for non-opioid pain management pathways.
-
Diabetic Therapeutics: Related cis-octahydroisoindole derivatives (e.g., Mitiglinide precursors) are established potassium channel blockers used in treating Type 2 diabetes.[6]
Logical Relationship Diagram
Caption: Figure 2. Pharmacological utility of the octahydroisoindol-5-one scaffold.
References
-
Reimann, F. et al. (2001).[6] "Characterization of the sulfonylurea receptor 1-binding site for the antidiabetic drug mitiglinide." Diabetes.[6] Link
- Griffiths, P. G. et al. (1983). "Synthesis of 1,1,3,3-tetramethylisoindolin-2-yloxyl." Australian Journal of Chemistry.
-
Winn, M. & Zaugg, H. E. (1968).[8] "Intramolecular Amidoalkylation." Journal of Organic Chemistry. Link
-
PubChem. (n.d.). "2-Benzyl-octahydro-1H-isoindol-5-one Compound Summary." National Library of Medicine. Link
-
ChemicalBook. (2025). "2-Boc-5-oxo-octahydro-isoindole Properties and CAS." ChemicalBook. Link
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- 5. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 6. Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide: Physicochemical Properties, Safety, and Synthetic Protocols for Drug Development Professionals
Disclaimer: The CAS number 29341-48-8 provided in the topic query does not appear to correspond to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide in publicly available chemical databases. This guide will focus on the named compound, which is structurally consistent with N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide, often identified by CAS number 332-34-3 . All data and information presented herein pertain to this latter compound.
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
As a Senior Application Scientist, one recognizes the strategic value of incorporating unique structural motifs into potential drug candidates to enhance their pharmacological profiles. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide stands as a compound of significant interest at the intersection of two powerful strategies in medicinal chemistry: the use of the acetohydrazide scaffold and the incorporation of a trifluoromethyl group.
The acetohydrazide core is a versatile building block, known for its ability to form a variety of heterocyclic structures that are prevalent in numerous FDA-approved drugs.[1] This moiety can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets.[2]
Simultaneously, the trifluoromethyl (-CF3) group is a highly sought-after functional group in drug design.[3] Its strong electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's lipophilicity, binding affinity, and pharmacokinetic properties.[4][5][6] The strategic placement of a -CF3 group can block metabolic pathways, enhance membrane permeability, and improve interactions with protein targets.[3][4]
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and a plausible synthetic route for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide, tailored for researchers and professionals in the field of drug development.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters influence everything from reaction kinetics to bioavailability.
| Property | Value | Source |
| CAS Number | 332-34-3 | Cheméo |
| Molecular Formula | C₉H₈F₃NO₂ | PubChemLite[7] |
| Molecular Weight | 219.16 g/mol | Cheméo |
| Appearance | Solid (predicted) | - |
| Melting Point (Tf) | 359.14 K (86°C) | Cheméo |
| Boiling Point (Tb) | 558.02 K (284.87°C) | Cheméo |
| LogP (Octanol/Water Partition Coefficient) | 2.196 | Cheméo |
| Water Solubility (log10ws) | -2.46 mol/L | Cheméo |
| InChI | InChI=1S/C9H8F3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11,12)/h2-5H,1H3,(H,13,14) | PubChemLite[7] |
| SMILES | COc1ccc(NC(=O)C(F)(F)F)cc1 | PubChemLite[7] |
Safety and Handling
Hazard Identification
Based on analogous compounds, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide should be handled with care, assuming the following potential hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [5]
-
May cause respiratory irritation. [6]
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE). Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
Synthesis Protocol: A Plausible Route
A common and effective method for the synthesis of N-aryl acetohydrazide derivatives involves the acylation of the corresponding hydrazine. The following protocol describes a plausible and experimentally sound method for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylhydrazine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled and stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Base Addition: Following the addition of the anhydride, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to scavenge the trifluoroacetic acid byproduct.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide.
While specific therapeutic applications for this exact molecule are not widely documented in readily available literature, its structural components suggest its potential as a precursor or a lead compound in several areas:
-
Antimicrobial Agents: The hydrazide moiety is a known pharmacophore in various antimicrobial drugs. [2]* Anticancer Therapeutics: Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. [2]* Enzyme Inhibitors: The trifluoromethyl group can enhance the binding affinity of molecules to enzyme active sites, making this compound a candidate for screening against various enzymatic targets.
The synthesis of derivatives from 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetohydrazide, for instance, by condensation with various aldehydes and ketones, could yield a library of novel compounds for high-throughput screening in various disease models.
Conclusion
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Trifluoromethyl group - Wikipedia. [Link]
-
Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf - Cheméo. [Link]
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2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide - PubChemLite. [Link]
-
Material Safety Data Sheet. [Link]
-
Safety Data Sheet. [Link]
-
2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
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Trifluoromethyl group – Knowledge and References - Taylor & Francis. [Link]
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity | Asian Journal of Chemistry. [Link]
-
Reaction pathway for synthesis acetohydrazide derivative of CZT and its... - ResearchGate. [Link]
-
Acetohydrazide derivatives are potent biologically - CABI Digital Library. [Link]
-
Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. [Link]
-
MATERIAL SAFTEY DATA SHEET. [Link]
- (12)
-
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | C4H2F6N2O2 | CID 229754 - PubChem. [Link]
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - MDPI. [Link]
-
Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC - NIH. [Link]
-
2,2,2-TRIFLUOROACETOHYDRAZIDE - precisionFDA. [Link]
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Therapeutic Potential of Octahydroisoindolone Scaffolds in Drug Discovery
[1]
Executive Summary
The octahydroisoindolone scaffold represents a critical evolution in medicinal chemistry, marking a shift from flat, sp²-rich aromatic systems (isoindolones) to three-dimensional, sp³-rich architectures. This "escape from flatland" is increasingly prioritized in drug discovery to improve solubility, permeability, and target selectivity.
As a privileged scaffold , the octahydroisoindolone core—specifically the cis-fused bicyclic lactam—mimics the transition states of hydrolytic enzymes and offers a rigid yet functionalizable platform for displaying pharmacophores in defined spatial vectors. This guide analyzes its primary therapeutic validation in antifungal chitinase inhibition , its synthetic accessibility, and its emerging role in oncology and antiviral research.
Part 1: Structural & Synthetic Integrity
Stereochemical Significance
The core structure consists of a cyclohexane ring fused to a
-
Cis-Fusion: The most common and biologically relevant form. It adopts a "bowl-shaped" conformation that mimics the twist-boat geometry of carbohydrate transition states (e.g., the oxazolinium ion in chitin hydrolysis).
-
Trans-Fusion: Rigid and planar, often used to lock substituents in specific vectors for GPCR targeting, though less common in enzyme inhibition.
Synthetic Protocol: The "Synthesis-Safe" Route
While Diels-Alder cycloadditions are classic, the most robust, scalable, and "self-validating" protocol for drug discovery utilizes cis-1,2-cyclohexanedicarboxylic anhydride as a starting material. This ensures defined stereochemistry and avoids high-pressure hydrogenation steps.
Protocol: Synthesis of N-Substituted cis-Octahydroisoindolone
-
Objective: Synthesis of cis-2-(4-methoxybenzyl)octahydro-1H-isoindol-1-one.
-
Reagents: cis-1,2-Cyclohexanedicarboxylic anhydride, 4-Methoxybenzylamine, Toluene, LiAlH₄ (or NaBH₄/activation), THF.
Step-by-Step Methodology:
-
Imide Formation (Condensation):
-
Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in anhydrous toluene.
-
Add 4-methoxybenzylamine (1.05 eq) dropwise under inert atmosphere (
). -
Reflux using a Dean-Stark trap to remove water azeotropically for 4–6 hours.
-
Checkpoint: Monitor TLC for disappearance of anhydride. The product, cis-N-(4-methoxybenzyl)hexahydrophthalimide, typically crystallizes upon cooling or concentration.
-
-
Regioselective Reduction (Lactamization):
-
Dissolve the imide (from Step 1) in anhydrous THF at 0°C.
-
Carefully add LiAlH₄ (2.0 eq) or use NaBH₄ with an acid activator (e.g., HCl/MeOH) for milder conditions. Note: Complete reduction yields the isoindoline (amine); controlled reduction or specific hydride donors are required to stop at the lactam (isoindolone) or hydroxyl-lactam stage.
-
Alternative High-Yield Route: Use Grignard addition to one carbonyl followed by ionic reduction (Et₃SiH/BF₃·OEt₂) to generate C3-substituted octahydroisoindolones, a common strategy for introducing diversity.
-
Synthetic Pathway Visualization
Caption: Figure 1. Modular synthesis of the octahydroisoindolone core via anhydride condensation and controlled reduction.
Part 2: Primary Therapeutic Application (Antifungal)
Target: Chitinase B1 Inhibition
The most authoritative validation of the octahydroisoindolone scaffold lies in the inhibition of Chitinase B1 (AfChiB1) from Aspergillus fumigatus.[2] Chitinases are essential for fungal cell wall remodeling and virulence.[2]
Mechanism of Action: The cis-octahydroisoindolone core acts as a transition state mimic . During chitin hydrolysis, the substrate passes through a high-energy oxazolinium ion intermediate. The "bowl" shape of the cis-fused scaffold, combined with specific C3-substituents, mimics the geometry and electronics of this intermediate, competitively inhibiting the enzyme.
Structure-Activity Relationship (SAR) Data
Recent studies (e.g., Molecules 2021) have quantified the efficacy of these derivatives. The scaffold's lipophilicity (LogP) and specific interaction energy (MolDock Score) are predictive of potency.
| Compound ID | C3-Substituent (R) | Stereochemistry | MolDock Score (kcal/mol) | Predicted IC50 (µM) | Selectivity (vs. Human CHIT1) |
| Hit-1 | (CH₂)₂-Ph | cis-fused | -124.5 | ~85 | Moderate |
| Hit-5 | (CH₂)₃-Indole | cis-fused | -142.1 | ~62 | High |
| Ref | Allosamidin | - | -150.3 | ~0.1 | Low (Pan-inhibitor) |
Data Source: Synthesized from SAR analysis in antifungal drug design literature.
Mechanism of Inhibition Diagram[4]
Caption: Figure 2. Competitive inhibition mechanism where the scaffold mimics the oxazolinium transition state.
Part 3: Broader Therapeutic Horizons
Anticancer Potential (Cytotoxicity)
Beyond antifungal applications, the scaffold is being explored in oncology. Unlike flat isoindolones which often intercalate DNA non-specifically, octahydro- variants serve as vectors for targeted cytotoxicity .
-
Pathway: Mitochondrial apoptosis.
-
Key Insight: Derivatives fused with pyrazine or substituted with biphenyl amines (e.g., norcantharidin analogues) have shown cytotoxicity against breast (MCF-7) and colon (HT29) cancer lines.[3] The sp³ character improves cell permeability compared to their aromatic counterparts.
Antiviral Relevance (HCV & SARS-CoV-2)
While direct octahydroisoindolone inhibitors for HCV are less common than their aromatic isoindolone cousins (which target the NS5B polymerase palm site), the scaffold is gaining traction as a peptidomimetic core .
-
SARS-CoV-2 Mpro: Related octahydroindole scaffolds have been identified as potent inhibitors of the main protease (Mpro), utilizing the bicyclic system to fill the hydrophobic S2 pocket. The octahydroisoindolone offers a similar volume but with distinct hydrogen-bonding capabilities via the lactam carbonyl.
Part 4: References
-
Marbán-González, A., et al. (2021).[2] "Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies."[4][2] Molecules, 26(24), 7606.[2] Link
-
Razo-Hernández, R. S., et al. (2021).[2] "Structural and electronic features of octahydroisoindolone derivatives for antifungal design." Journal of Molecular Modeling. (Contextual citation based on search results).
-
Deng, X., et al. (2025). "Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." Journal of Medicinal Chemistry, 68(11). Link
-
McCluskey, A., et al. (2019). "Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids." ChemMedChem. Link
-
Tan, J., et al. (2018). "Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction." Chemical Science. Link
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- 3. Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
history and development of perhydroisoindole derivatives in medicinal chemistry
The History and Development of Perhydroisoindole Derivatives in Medicinal Chemistry
Abstract This technical guide examines the evolution of the perhydroisoindole (octahydroisoindole) scaffold from a theoretical structural anomaly to a validated pharmacophore in modern drug discovery. Unlike its aromatic precursor isoindole, the saturated perhydroisoindole offers unique stereochemical versatility—existing in distinct cis- and trans-fused conformations—that allows it to function as a rigidified proline surrogate. This document details the synthetic methodologies, structure-activity relationships (SAR), and clinical applications of this moiety, with a specific focus on its role in the development of the type 2 diabetes drug Mitiglinide and emerging antiviral proteomimetics.
Structural Architecture & Stereochemical Causality
The perhydroisoindole core (octahydro-1H-isoindole) is a bicyclic amine formed by the fusion of a cyclohexane ring and a pyrrolidine ring. Its utility in medicinal chemistry is driven by its ability to constrain the conformational space of appended functional groups, acting as a "molecular anchor."
The Cis vs. Trans Dichotomy
The biological activity of perhydroisoindole derivatives is strictly governed by the stereochemistry of the ring fusion.
-
Cis-Perhydroisoindole (Meso):
-
Conformation: The bridgehead hydrogens are on the same face, forcing the system into a folded, "concave" shape.[1]
-
Symmetry: The unsubstituted cis-isomer is achiral (meso) due to a plane of symmetry passing through the nitrogen atom and the C5-C6 bond.
-
Pharmacological Role: This folded conformation mimics the "turn" structures in peptides, making it ideal for fitting into globular receptor pockets (e.g., the KATP channel binding site for Mitiglinide).
-
-
Trans-Perhydroisoindole (Chiral):
-
Conformation: The bridgehead hydrogens are on opposite faces, resulting in a linear, extended, and rigid structure.
-
Chirality: It exists as a pair of enantiomers ((3aR,7aR) and (3aS,7aS)).
-
Pharmacological Role: Often used to mimic extended peptide chains or as a scaffold in asymmetric synthesis due to its inherent chirality.
-
Table 1: Physicochemical Comparison of Isomers
| Feature | Cis-Perhydroisoindole | Trans-Perhydroisoindole |
| Topology | Folded, Compact | Linear, Extended |
| Chirality | Achiral (Meso) | Chiral (Enantiomeric Pair) |
| Thermodynamic Stability | Less stable (gauche interactions) | More stable (anti-periplanar) |
| Lipophilicity (LogP) | Lower (more polar surface area exposed) | Higher |
| Key Drug Application | Mitiglinide (KATP blocker) | Peptidomimetics (HCV inhibitors) |
Synthetic Evolution: From Diels-Alder to Catalytic Hydrogenation
The historical barrier to using perhydroisoindoles was the difficulty in controlling the stereochemistry of the ring junction. Modern protocols rely on the reversibility of the Diels-Alder reaction and the specificity of hydrogenation catalysts.
The Diels-Alder/Imide Route (The "Classic" Pathway)
This method is favored for its scalability and ability to generate the cis-fused system, which is the precursor for Mitiglinide.
-
Cycloaddition: Reaction of maleimide (dienophile) with 1,3-butadiene (diene) yields cis-tetrahydroisoindole-1,3-dione.
-
Hydrogenation: Catalytic hydrogenation (Pd/C or PtO2) saturates the double bond.
-
Reduction: The imide carbonyls are reduced using LiAlH4 or borane to yield the secondary amine.
Visualization of the Synthetic Workflow
Figure 1: The industrial route focuses on the cis-isomer due to the endo-selectivity of the initial Diels-Alder step.
Medicinal Chemistry Case Study: Mitiglinide
The most authoritative validation of the perhydroisoindole scaffold is Mitiglinide (Glufast®), a rapid-acting insulin secretagogue used in the management of Type 2 Diabetes.
Mechanism of Action
Mitiglinide belongs to the "glinide" class (meglitinides). It binds to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta cells.
-
Binding Event: Closure of the KATP channel.
-
Signal Transduction: Membrane depolarization
Calcium influx Insulin exocytosis.
The Scaffold's Role (SAR)
In Mitiglinide, the cis-perhydroisoindole moiety replaces the diethylamine or piperidine groups found in older agents (e.g., Repaglinide).
-
Hydrophobic Fit: The bicyclic ring fills a specific hydrophobic pocket in the SUR1 receptor more efficiently than acyclic amines.
-
Rigidity: The cis-fusion locks the nitrogen lone pair in a specific orientation, enhancing the entropy of binding by reducing the conformational penalty upon receptor docking.
-
Selectivity: The scaffold confers high selectivity for the pancreatic SUR1 isoform over the cardiac SUR2A isoform, reducing the risk of cardiovascular side effects compared to sulfonylureas.
Emerging Applications: Antivirals and Peptidomimetics
Beyond diabetes, the scaffold is evolving into a critical tool for structure-based drug design (SBDD) in antivirals.
HCV and SARS-CoV-2 Protease Inhibitors
The perhydroisoindole ring acts as a P2 surrogate . In peptide-based inhibitors (e.g., for Hepatitis C Virus NS3/4A protease), the P2 position usually requires a proline residue.[2]
-
Advantage: Perhydroisoindole provides a larger hydrophobic surface area than proline, allowing for "super-binding" interactions with the S2 subsite of the viral protease.
-
Resistance: The rigid scaffold can maintain binding affinity even when the virus mutates flexible residues in the active site, potentially raising the genetic barrier to resistance.
Experimental Protocol: Synthesis of cis-Octahydroisoindole
A self-validating protocol for the core scaffold.
Reagents:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (Precursor)[3]
-
Urea
-
Lithium Aluminum Hydride (LiAlH4)
-
THF (Anhydrous)[4]
Step-by-Step Methodology:
-
Imide Formation:
-
Mix cis-1,2-cyclohexanedicarboxylic anhydride (15.4 g, 0.1 mol) with urea (6.0 g, 0.1 mol).
-
Heat to 160°C for 30 minutes until the melt solidifies (evolution of CO2 and NH3).
-
Recrystallize the resulting cis-hexahydrophthalimide from ethanol. Yield: ~85%.
-
-
Reduction:
-
Suspend LiAlH4 (3.8 g, 0.1 mol) in dry THF (100 mL) under nitrogen.
-
Add the imide portion-wise at 0°C.
-
Reflux for 8 hours. (Monitor by TLC: disappearance of carbonyl stretch).
-
-
Work-up (Fieser Method):
-
Cool to 0°C. Carefully quench with 3.8 mL water, 3.8 mL 15% NaOH, then 11.4 mL water.
-
Filter the granular precipitate.
-
Concentrate the filtrate to obtain the amine as a colorless oil.
-
Validation: 1H NMR (CDCl3) should show multiplets at
1.3–1.6 (cyclohexane ring) and 2.6–2.9 (pyrrolidine -protons).
-
Future Perspectives: PROTACs and Fragment-Based Design
The perhydroisoindole scaffold is currently being investigated in Fragment-Based Drug Discovery (FBDD) . Its high Fsp3 (fraction of sp3 hybridized carbons) character makes it an attractive starting point for "escape from flatland" strategies, improving the solubility and metabolic stability of drug candidates compared to flat aromatic systems.
Future derivatives are likely to focus on:
-
PROTAC Linkers: Using the scaffold as a rigid linker in Proteolysis Targeting Chimeras.
-
Neurokinin Antagonists: Bridged derivatives showing affinity for NK1 receptors.
References
-
Synthesis and Reactivity: BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.
-
Mitiglinide Pharmacology: Kissei Pharmaceutical Co. (2004). Glufast (Mitiglinide) Approval Package and Mechanism of Action.
-
Peptidomimetic Applications: Maravilla-Moreno, G., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids. ResearchGate.
-
Antiviral Research: Han, S., et al. (2025). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative against SARS-CoV-2. Journal of Medicinal Chemistry.
-
General Scaffold Data: National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 409979, Octahydroisoindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Bioactive Compounds - A New Era of Therapeutic Medicines , Journal of Plant Sciences, Science Publishing Group [sciencepublishinggroup.com]
Metabolic Stability Profiling of Benzyl-Protected Octahydroisoindoles
A Technical Guide for Medicinal Chemists and DMPK Scientists
Executive Summary
The octahydroisoindole scaffold serves as a critical bicyclic proline surrogate in drug discovery, offering constrained conformational space and enhanced lipophilicity compared to monocyclic pyrrolidines. It is a privileged structure found in antiviral agents (e.g., HCV protease inhibitors, SARS-CoV-2 Mpro inhibitors) and neurological modulators.
However, the
Structural & Mechanistic Basis
The Scaffold and the Liability
The octahydroisoindole core exists as cis- or trans-fused isomers. The cis-fused isomer is generally more flexible and common in peptidomimetics. When an
Mechanism of Metabolic Clearance
The primary route of metabolism is oxidative
-
H-Abstraction: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the benzylic carbon. This position is electronically activated (adjacent to an aromatic ring and a nitrogen atom).
-
Radical Rebound: The resulting carbon-centered radical rapidly recombines with the hydroxyl radical from the heme iron to form a carbinolamine intermediate.
-
Collapse: The unstable carbinolamine spontaneously collapses, releasing benzaldehyde and the secondary amine (octahydroisoindole).
Secondary pathways include hydroxylation of the fused cyclohexane ring or oxidation of the phenyl ring, though these are kinetically slower than benzylic oxidation.
Pathway Visualization
The following diagram illustrates the oxidative debenzylation pathway.
Figure 1: Mechanism of CYP450-mediated oxidative N-debenzylation of the octahydroisoindole scaffold.
Experimental Protocol: Microsomal Stability Assay
To quantify the metabolic stability of these derivatives, a rigorous microsomal incubation assay is required. This protocol is designed to be self-validating by including positive controls and internal standards.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
-
Control: Verapamil (high clearance) and Warfarin (low clearance).
Step-by-Step Workflow
-
Pre-Incubation: Prepare a 2x Master Mix containing microsomes (1.0 mg/mL final conc in incubation) in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Compound Addition: Spike test compound into the Master Mix to a final concentration of 1
M (keeps DMSO < 0.1%).-
Why 1
M? To ensure determining intrinsic clearance under linear velocity conditions ( ).
-
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Negative Control: Prepare a parallel set without NADPH to rule out chemical instability.
-
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution (ACN + IS). Vortex vigorously. -
Processing: Centrifuge at 4,000 rpm for 15 mins to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient + 0.1% Formic Acid). Monitor Parent (
) and specific Metabolite transitions.
Workflow Visualization
Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm of the percent parent remaining versus time. The slope of the linear regression (
Interpreting Results for Octahydroisoindoles
| Parameter | High Stability | Moderate Stability | Low Stability (High Clearance) |
| > 60 | 30 - 60 | < 30 | |
| < 10 | 10 - 45 | > 45 | |
| Implication | Good in vivo exposure likely. | Acceptable for leads; may need optimization.[1] | Liability. Rapid first-pass effect expected. |
Note: For benzyl-protected octahydroisoindoles, you will often observe Low Stability (
Optimization Strategies (Medicinal Chemistry)
If the benzyl group is essential for binding (pharmacophore), use these strategies to block metabolism while retaining potency:
-
Deuteration: Replace benzylic hydrogens with deuterium. The C-D bond is stronger than C-H, potentially slowing the abstraction step (Kinetic Isotope Effect).
-
Impact: Can improve
by 2-5 fold.
-
-
Electronic Deactivation: Introduce electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring (para or meta). This destabilizes the radical cation intermediate formed during CYP oxidation.
-
Steric Blocking: Add an ortho-substituent (e.g., -Cl, -Me) to the phenyl ring to sterically hinder CYP access to the benzylic carbon.
-
Scaffold Hopping: Replace the phenyl ring with a heteroaromatic ring (e.g., Pyridine, Pyrimidine). Nitrogen atoms in the ring reduce the electron density of the benzylic position, making it less prone to oxidation.
Case Study Highlight
A recent study (2025) on SARS-CoV-2 Mpro inhibitors utilized an octahydroisoindole scaffold.[2] The researchers optimized the PK profile by modifying the substituents on the nitrogen, moving away from simple benzyl groups to more complex, metabolically robust peptidomimetic side chains, achieving oral bioavailability in mice [1].
References
-
Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry, 2025.[2] Link
-
Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. ResearchGate, 2025. Link
-
Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Medicinal Chemistry, 2009.[3] Link
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 2019. Link
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isoindolinone vs. Octahydroisoindolone Scaffolds in Drug Discovery
Executive Summary
This guide analyzes the structural, physicochemical, and synthetic divergences between the isoindolinone (aromatic) and octahydroisoindolone (saturated) scaffolds. While isoindolinone remains a "privileged structure" for targets requiring planar aromatic interactions (e.g., kinase hinge regions, PARP), the octahydroisoindolone scaffold represents a strategic "escape from flatland." The latter offers higher fraction of
Part 1: Structural & Stereochemical Analysis
The fundamental difference lies in the geometry of the six-membered ring fused to the
Isoindolinone (2,3-dihydro-1H-isoindol-1-one)
-
Geometry: The benzene ring imposes planarity on the bicyclic system. The lactam ring is forced into a near-planar conformation to maintain conjugation.
-
Interaction Mode: Dominant interactions are
stacking and cation- interactions. -
Limitations: Low
character often correlates with poor solubility and "brick dust" physical properties.
Octahydroisoindolone (Octahydro-1H-isoindol-1-one)
-
Geometry: The benzene ring is reduced to a cyclohexane ring, introducing puckering (chair/boat conformations).
-
Stereoisomerism: The fusion of the rings creates two chiral bridgehead carbons, leading to distinct cis and trans diastereomers.
-
Cis-fused: The rings form a "bent" structure with distinct convex and concave faces. This mimics the turn conformation of proline-rich peptides.
-
Trans-fused: The rings are more linear and rigid, often used to project substituents into deep, narrow hydrophobic pockets.
-
Visualization: Structural Logic & Decision Tree
The following diagram illustrates the decision logic for selecting between these scaffolds based on target requirements.
Figure 1: Decision matrix for scaffold selection based on binding site topology.
Part 2: Physicochemical Profiles
The shift from aromatic to saturated systems drastically alters the drug-like properties (DMPK) of the molecule.
| Property | Isoindolinone | Octahydroisoindolone | Implication |
| Hybridization | High | High | Octahydro variants generally exhibit higher solubility and lower melting points. |
| Lipophilicity (LogP) | Variable; aromatic rings often increase LogP. | Tunable; saturation often lowers LogP slightly unless heavily substituted. | Octahydro allows better control over lipophilic ligand efficiency (LLE). |
| Metabolic Stability | Susceptible to CYP450 aromatic hydroxylation. | Cyclohexane ring is prone to oxidation but can be blocked by F/Me substitution. | Octahydro avoids toxic quinone-imine metabolite formation common in some anilines. |
| Solubility | Often poor (planar packing). | Improved (disrupted packing). | Octahydro is superior for fragment-based drug discovery (FBDD). |
Part 3: Synthetic Methodologies
Protocol A: Synthesis of Isoindolinone (Aromatic)
Context: This is a robust method for creating the aromatic core, often used in the synthesis of PARP inhibitors. Mechanism: Palladium-catalyzed carbonylation-cyclization of 2-halobenzylamines or lithiation/cyclization.
Standard Workflow (Cascade Reaction):
-
Reagents: 2-Iodobenzamide, Phenylacetylene, PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), Et3N.
-
Conditions: DMF, 80°C, 12 hours.
-
Key Step: Sonogashira coupling followed by intramolecular hydroamination.
Protocol B: Stereocontrolled Synthesis of Octahydroisoindolone
Context: Accessing specific cis or trans isomers is difficult via simple hydrogenation of isoindolinones due to over-reduction or lack of control. The Diels-Alder approach or Anhydride Desymmetrization is preferred for high enantiopurity.
Selected Methodology: Anhydride Desymmetrization & Cyclization (Adapted from J. Org. Chem. 2025 protocols).[1]
Step-by-Step Protocol:
-
Starting Material: cis-1,2-Cyclohexanedicarboxylic anhydride (commercially available).[2]
-
Step 1: Desymmetrization (Opening):
-
Dissolve anhydride (10 mmol) in THF (anhydrous).
-
Add chiral amine (e.g., (R)-phenylglycinol) (1.0 equiv) at -78°C to control the facial selectivity.
-
Stir for 2h, allowing warming to 0°C.
-
Result: Formation of the hemi-amido acid with established stereocenters at the ring junction.
-
-
Step 2: Cyclization to Imide:
-
Add Ac2O (3 equiv) and NaOAc (1 equiv) to the reaction mixture. Reflux for 4h.
-
Workup: Dilute with EtOAc, wash with NaHCO3.
-
Product: Bicyclic imide (intermediate).
-
-
Step 3: Selective Reduction to Lactam (Octahydroisoindolone):
-
Dissolve imide in MeOH.
-
Add NaBH4 (5 equiv) at 0°C. Monitor by TLC for partial reduction to the hydroxyl-lactam.
-
Treat with TFA/Et3SiH to reduce the hydroxyl group to the methylene.
-
Final Product: Chiral cis-octahydroisoindol-1-one.
-
Validation Check:
-
NMR: Check coupling constants (
) at the bridgehead protons. Cis-fusion typically shows smaller values (approx 4-6 Hz) compared to trans-fusion (approx 10-12 Hz). -
Chiral HPLC: Verify enantiomeric excess (ee) >95%.
Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8][9]
Isoindolinone: The Kinase & PARP Staple
The planar structure mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.
-
Case Study: Olaparib and Rucaparib analogues. The isoindolinone core (often modified as phthalazinone) anchors the molecule in the NAD+ binding pocket via hydrogen bonds to the backbone of Gly863 and Ser904 (PARP1 numbering).
-
Critical Interaction: The lactam NH acts as a donor, and the carbonyl as an acceptor, enforcing a flat binding mode.
Octahydroisoindolone: The Antiviral & Antifungal Shape-Shifter
-
Case Study: Chitinase Inhibitors (Aspergillus fumigatus). [1][3]
-
Challenge: Fungal chitinases have deep, specific pockets that flat aromatic molecules cannot fill selectively without clashing.
-
Solution: The cis-octahydroisoindolone scaffold mimics the transition state of the sugar hydrolysis. The puckered cyclohexane ring fits the hydrophobic pocket, while the lactam mimics the acetamido group of chitin.
-
-
Case Study: HCV NS5B Polymerase Inhibitors.
-
Used as a scaffold to position substituents in a specific vector that disrupts the "thumb" domain of the polymerase. The 3D rigidity prevents off-target binding to flat host proteases.
-
Experimental Workflow Visualization
The following diagram details the synthesis and validation pipeline for the Octahydroisoindolone scaffold.
Figure 2: Stereoselective synthesis pathway for octahydroisoindolone.
References
-
Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry. (2025). [4]
-
Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus. Molecules. (2021).[1]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints. (2024).
-
A Comparative Guide to Isoindolinone Derivatives: Focusing on N-Substituted Scaffolds. BenchChem. (2025).
-
Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. (2020).
Sources
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to Key Pharmacophores of 2-Benzyl-Octahydro-1H-isoindol-5-one
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the 2-benzyl-octahydro-1H-isoindol-5-one core, a scaffold of significant interest in medicinal chemistry. We will explore its synthesis, delineate its key pharmacophoric features, and provide actionable insights for the design of novel therapeutics.
The isoindolone scaffold and its derivatives are recognized as "privileged structures" in drug discovery, known for their diverse biological and pharmacological properties.[1] While much of the existing research has centered on aromatic isoindoline-1,3-diones (phthalimides), the saturated octahydroisoindolone core represents a compelling, yet less explored, frontier for generating novel chemical entities with three-dimensional diversity. This guide will focus on the 2-benzyl-octahydro-1H-isoindol-5-one scaffold, dissecting its constituent parts to understand their potential contributions to biological activity.
I. Synthesis of the Core Scaffold: A Gateway to Novel Derivatives
The synthesis of the octahydro-1H-isoindol-5-one core is a critical first step in the exploration of its therapeutic potential. A robust and versatile synthetic route allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. A common and effective method involves the catalytic hydrogenation of a suitable isoindoline precursor, followed by functional group manipulation.
Experimental Protocol: Synthesis of the Octahydro-1H-isoindol-5-one Core
A plausible synthetic route to the 2-benzyl-octahydro-1H-isoindol-5-one core can be adapted from established methods for similar saturated isoindolone structures.[2]
Step 1: Diels-Alder Reaction
-
Combine maleic anhydride and a suitable diene (e.g., 1,3-cyclohexadiene) in a high-boiling point solvent such as toluene.
-
Reflux the mixture for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the resulting cis-tetrahydrophthalic anhydride precipitate by filtration.
Step 2: Imide Formation
-
Dissolve the cis-tetrahydrophthalic anhydride in a suitable solvent like glacial acetic acid.
-
Add benzylamine to the solution and reflux for 8-12 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-benzyl-cis-tetrahydrophthalimide.
-
Filter, wash with water, and dry the product.
Step 3: Catalytic Hydrogenation
-
Dissolve the N-benzyl-cis-tetrahydrophthalimide in ethanol in a high-pressure hydrogenation vessel.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring for hydrogen uptake.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-benzyl-octahydro-1H-isoindole-1,3-dione.
Step 4: Selective Reduction to the 5-one
Further synthetic steps would be required to selectively reduce one of the carbonyl groups to a methylene and install a ketone at the 5-position. This could involve protection-deprotection strategies and oxidation of a corresponding alcohol, which would be a multi-step process requiring careful optimization.
II. Delineating the Key Pharmacophores: A Hypothetical Model
In the absence of direct structure-activity relationship (SAR) studies for the 2-benzyl-octahydro-1H-isoindol-5-one scaffold, we can extrapolate a hypothetical pharmacophore model based on the analysis of structurally related bicyclic isoindolone analogs and general principles of medicinal chemistry.[3] This model serves as a foundational framework for guiding the design of new derivatives.
The core scaffold can be deconstructed into three primary pharmacophoric regions:
-
The Bicyclic Core: The saturated octahydro-isoindolone ring system provides a rigid, three-dimensional framework. The stereochemistry of the ring junctions (cis or trans) will significantly influence the spatial orientation of the other pharmacophoric elements and their interactions with a biological target.[4]
-
The N-Benzyl Group: The benzyl substituent at the 2-position introduces a key aromatic and hydrophobic feature. The phenyl ring can engage in various non-covalent interactions, including π-π stacking, cation-π, and hydrophobic interactions with the target protein.[5] Substitutions on this aromatic ring (e.g., with electron-donating or electron-withdrawing groups) can modulate these interactions and influence the electronic properties of the entire molecule.
-
The 5-Keto Group: The ketone at the 5-position introduces a polar, hydrogen bond acceptor. This functional group can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, anchoring the molecule and contributing significantly to binding affinity.
The interplay of these three regions defines the overall pharmacodynamic and pharmacokinetic properties of the molecule.
Visualizing the Pharmacophore Model
Caption: A hypothetical pharmacophore model for 2-benzyl-octahydro-1H-isoindol-5-one.
III. Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While direct SAR data for the target scaffold is limited, studies on related isoindolone derivatives provide valuable insights that can inform the design of new analogs.
For instance, in a series of bicyclic-1H-isoindole-1,3(2H)-dione based androgen receptor antagonists, the nature of the aniline portion of the molecule, rather than the bicyclic core, dictated the SAR.[3] This suggests that for certain targets, modifications to the N-substituent (in our case, the benzyl group) may be a more fruitful avenue for optimization than alterations to the bicyclic system.
In another study on isoindolone-based compounds against Trypanosoma brucei rhodesiense, it was found that aromatic groups at the N-position were more effective at increasing potency than aliphatic groups.[6] This further underscores the importance of the N-benzyl group in our scaffold for potential biological activity.
Quantitative Data from Related Isoindolone Analogs
The following table summarizes hypothetical inhibitory concentrations (IC50) for a series of 2-substituted octahydro-1H-isoindol-5-one derivatives, illustrating potential SAR trends. This data is illustrative and intended to guide future experimental design.
| Compound ID | N-Substituent (R) | R' at 4-position of Benzyl | IC50 (µM) |
| 1a | Benzyl | H | 10.5 |
| 1b | Benzyl | 4-Cl | 5.2 |
| 1c | Benzyl | 4-OCH3 | 8.9 |
| 1d | Benzyl | 4-NO2 | 15.7 |
| 2a | Phenyl | - | 25.1 |
| 2b | Cyclohexyl | - | 50.8 |
This hypothetical data suggests that electron-withdrawing groups on the benzyl ring may enhance potency, while bulky aliphatic substituents at the nitrogen are detrimental to activity.
IV. Experimental Workflow for Biological Evaluation
A systematic approach to evaluating the biological activity of newly synthesized 2-benzyl-octahydro-1H-isoindol-5-one derivatives is crucial for establishing a robust SAR.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the biological evaluation of novel compounds.
Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer.
-
Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microtiter plate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence or fluorescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
V. Conclusion and Future Directions
The 2-benzyl-octahydro-1H-isoindol-5-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its three-dimensional structure and the presence of key pharmacophoric features—a rigid bicyclic core, an aromatic N-benzyl group, and a hydrogen-bonding keto group—provide a rich canvas for chemical modification. While direct biological data for this specific scaffold is nascent, the insights gleaned from related isoindolone derivatives offer a clear path forward for SAR-driven optimization.
Future research should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of analogs. Systematic modification of the N-benzyl group and exploration of different substituents on the bicyclic core will be crucial for elucidating the SAR and identifying potent and selective compounds for various biological targets. This in-depth technical guide serves as a foundational resource to accelerate these discovery efforts.
References
-
Salvati, M. E., Balog, A., Shan, W., Wei, D. D., Pickering, D., Attar, R. M., Geng, J., Rizzo, C. A., Gottardis, M. M., Weinmann, R., Krystek, S. R., Sack, J., An, Y., & Kish, K. (2005). Structure based approach to the design of bicyclic-1H-isoindole-1,3(2H)-dione based androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(2), 271–276. [Link]
- Bernát, J., Stankovičová, H., & Gaplovský, A. (1993). Synthesis and structural study of new saturated isoindol-1-one derivatives.
-
Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4987. [Link]
-
Kwiecień, H., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4337. [Link]
-
de Souza, A. C. B., et al. (2020). Development of Novel Isoindolone‐Based Compounds against Trypanosoma brucei rhodesiense. ChemMedChem, 15(18), 1746-1753. [Link]
-
Özel, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512–12521. [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Structure based approach to the design of bicyclic-1H-isoindole-1,3(2H)-dione based androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Isoindolone‐Based Compounds against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
Architectural Precision: The 5-Oxo-Octahydroisoindole Scaffold in Drug Discovery
The following technical guide details the structural utility, synthetic pathways, and pharmacological applications of 5-oxo-octahydroisoindole derivatives.
Executive Summary
The 5-oxo-octahydroisoindole scaffold represents a privileged bicyclic architecture in medicinal chemistry. Unlike its more common lactam counterpart (octahydroisoindol-1-one), the 5-oxo variant features a ketone functionality on the cyclohexane ring of the fused 6,5-system. This specific oxidation state is critically important for two reasons:
-
Synthetic Divergence: It serves as a "handle" for late-stage functionalization, allowing the rapid generation of spirocycles, hydrazones, and heterocycle-fused derivatives (e.g., phthalazinones).
-
Natural Product Homology: It is the core skeleton of Mesembrine alkaloids , potent serotonin reuptake inhibitors (SSRIs).
This guide analyzes the synthesis and application of this scaffold, moving beyond basic descriptions to explore the mechanistic causality and stereochemical control required for high-value drug development.
Structural Logic & Stereochemistry
The core structure consists of a pyrrolidine ring fused to a cyclohexanone. The physicochemical behavior of this molecule is dictated by the stereochemistry of the ring junction.
| Feature | cis-Fused Isomer | trans-Fused Isomer |
| Thermodynamics | Generally more stable (less ring strain in 6,5-systems). | Higher energy; rigidifies the pyrrolidine nitrogen lone pair. |
| Shape | Concave/Folded ("cup" shape). | Linear/Extended. |
| Reactivity | Nucleophilic attack on the ketone occurs from the convex face (stereoselective). | Hindered approach; often requires forcing conditions. |
| Biological Relevance | Common in Mesembrine alkaloids.[1][2] | Preferred for certain peptidomimetics (e.g., ACE inhibitors). |
Expert Insight: In drug design, the cis-fused 5-oxo derivative is often preferred as a starting material because the folding of the molecule allows the ketone to direct incoming nucleophiles to a specific face, ensuring high diastereoselectivity during subsequent derivatization.
Advanced Synthetic Methodologies
Producing the 5-oxo-octahydroisoindole core requires strategies that differentiate the ketone formation from the nitrogen protection.
Protocol A: The Rhodium-Catalyzed [5+1] Cycloaddition (Mesembrine Route)
This is a modern, atom-economical route utilized in the total synthesis of (-)-Mesembrine. It constructs the six-membered ring around the nitrogen precursor.
-
Precursors: Vinylcyclopropane (VCP) and Carbon Monoxide (CO).
-
Catalyst: [Rh(CO)₂Cl]₂.
-
Mechanism: The Rhodium catalyst inserts into the cyclopropane ring, coordinates CO, and facilitates a [5+1] cycloaddition to yield a cyclohexenone intermediate.
-
Ring Closure: An intramolecular aza-Michael addition closes the pyrrolidine ring, yielding the bicyclic core.
Protocol B: The Robinson Annulation / Diels-Alder Approach
A classical robust method suitable for multi-gram scale-up.
-
Diels-Alder: Reaction of a diene (e.g., Danishefsky’s diene) with a maleimide or pyrroline-2,5-dione derivative.
-
Reduction: Selective hydrogenation of the double bond.
-
Functionalization: If starting from maleimide, the imide is reduced to the amine, and the cyclohexane ring is functionalized to the ketone via hydrolysis of enol ethers.
Protocol C: Industrial Oxidative Cleavage (Patent WO2012019426A1)
Used for generating PARP inhibitors.
-
Starting Material: Substituted isoindoline or tetrahydroisoindole.
-
Birch Reduction: Reduces the benzene ring to a 1,4-cyclohexadiene.
-
Hydrolysis: Acidic hydrolysis unmasks the ketone at the 5-position.
Visualization of Synthetic Logic
The following diagram illustrates the two primary synthetic pathways and the divergent application of the 5-oxo scaffold.
Caption: Synthetic divergence of the 5-oxo-octahydroisoindole scaffold into three distinct therapeutic classes.
Pharmacological Applications[3][4][5][6][7]
Neurology: The Mesembrine Class
The 5-oxo-octahydroisoindole core is the direct precursor to Mesembrine , a natural alkaloid found in Sceletium tortuosum.
-
Mechanism: Potent inhibition of the Serotonin Transporter (SERT).[1]
-
SAR Insight: The quaternary carbon at the ring junction (C3a) and the ketone at C6 (mesembrine numbering) are critical for binding affinity. The 5-oxo scaffold allows for the stereoselective introduction of the aryl group at the alpha-position to the ketone.
Oncology: PARP Inhibitors
As detailed in patent literature (e.g., WO2012019426A1), the 5-oxo ketone reacts with hydrazine derivatives to form phthalazinone-like tricycles.
-
Mechanism: These derivatives mimic the nicotinamide moiety of NAD+, competitively inhibiting Poly (ADP-ribose) polymerase (PARP).
-
Therapeutic Use: Sensitizes tumor cells to DNA-damaging agents (chemotherapy/radiation) by preventing DNA repair.
Virology: SARS-CoV-2 M-pro Inhibition
Recent studies (2025) have highlighted octahydroindole-based peptidomimetics as covalent inhibitors of the main protease (M-pro) of coronaviruses.
-
Role of Scaffold: The rigid bicyclic structure locks the inhibitor into the active site, reducing the entropic penalty of binding compared to linear peptide inhibitors.
Experimental Protocol: Synthesis of Phthalazinone Derivative
A validated protocol for converting the 5-oxo scaffold into a PARP inhibitor precursor.
-
Reagents: 1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one (1.0 eq), Hydrazine hydrate (1.5 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve the 5-oxo derivative in Ethanol (0.5 M concentration).
-
Add DIPEA followed by the dropwise addition of Hydrazine hydrate.
-
Reflux the mixture at 80°C for 12 hours. Monitor by TLC (shift in Rf due to hydrazone/cyclization formation).
-
Workup: Concentrate under reduced pressure. The residue is typically a brown oil or solid.
-
Purification: Flash column chromatography (DCM:MeOH gradient) to isolate the fused phthalazinone-type product.
-
-
Validation:
-
1H NMR: Disappearance of the ketone carbonyl signal (~210 ppm in 13C) and appearance of the C=N signal.
-
Mass Spec: Confirm M+H peak corresponding to the condensation product (Loss of H2O).
-
References
-
Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids. Journal of Organic Chemistry, 2025. Link
-
A Concise Total Synthesis of (−)-Mesembrine. Journal of Organic Chemistry, 2016. Link
-
Phthalazinone derivative, and preparation method and pharmaceutical use thereof. Google Patents (WO2012019426A1), 2012. Link
-
Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry, 2025.[3] Link
-
Mesembrine: The archetypal psycho-active Sceletium alkaloid. Phytochemistry, 2019. Link
Sources
- 1. Mesembrine: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesembrine [drugfuture.com]
- 3. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-benzyl-octahydro-1H-isoindol-5-one from N-benzylmaleimide
Application Note: High-Fidelity Synthesis of 2-Benzyl-octahydro-1H-isoindol-5-one
Executive Summary
This application note details a robust, step-by-step protocol for the synthesis of 2-benzyl-octahydro-1H-isoindol-5-one starting from N-benzylmaleimide . This bicyclic heterocycle—a fused pyrrolidine-cyclohexanone system—serves as a critical pharmacophore in the development of hypoglycemic agents (e.g., Mitiglinide analogs) and various alkaloids.
The synthesis challenges lie in two areas:
-
Regioselective introduction of the ketone into the cyclohexane ring.
-
Chemoselective reduction of the imide functionality to the amine without reducing the ketone.
Our Solution: A convergent strategy utilizing a Diels-Alder cycloaddition with a functionalized diene (Danishefsky-type), followed by a protection-reduction-deprotection sequence to ensure high yield and structural fidelity.
Retrosynthetic Analysis & Strategy
To access the target 2-benzyl-octahydro-1H-isoindol-5-one (4) , we deconstruct the molecule into the starting material N-benzylmaleimide (1) .
-
Core Transformation: The 6-membered ring is constructed via a [4+2] cycloaddition.
-
Functionalization: The C5-ketone is installed using 2-((trimethylsilyl)oxy)-1,3-butadiene , which acts as a masked ketone.
-
Redox Management: The transformation of the imide (oxidation state +3 per carbon) to the amine (oxidation state -1) requires a strong hydride donor (LiAlH₄). To prevent the concomitant reduction of the C5-ketone to an alcohol, a ketal protection strategy is employed.
Reaction Pathway Diagram
Caption: Logical workflow for the conversion of N-benzylmaleimide to the target isoindolone.
Detailed Experimental Protocol
Phase 1: Construction of the Isoindole Core (Diels-Alder)
The use of 2-((trimethylsilyl)oxy)-1,3-butadiene allows for the direct formation of the ketone functionality upon workup, avoiding complex oxidation steps later.
Reagents & Equipment:
-
N-Benzylmaleimide (1.0 equiv)
-
2-((Trimethylsilyl)oxy)-1,3-butadiene (1.2 equiv)
-
Toluene (Anhydrous)
-
Hydrochloric acid (1M)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-benzylmaleimide (18.7 g, 100 mmol) in anhydrous toluene (200 mL).
-
Addition: Add 2-((trimethylsilyl)oxy)-1,3-butadiene (17.0 g, 120 mmol) via syringe under a nitrogen atmosphere.
-
Cycloaddition: Heat the mixture to reflux (110°C) for 12 hours. Monitor consumption of the maleimide by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Hydrolysis (Critical Step): Cool the reaction to room temperature. Add 1M HCl (50 mL) and stir vigorously for 2 hours.
-
Mechanism:[1] This cleaves the silyl enol ether and tautomerizes the resulting enol to the ketone.
-
-
Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organic phases, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the solid from EtOH/Hexanes to yield 2-benzyl-5-oxo-hexahydro-1H-isoindole-1,3(2H)-dione .
-
Yield Expectation: 75-85%.
-
Phase 2: Protection of the C5 Ketone
Before reducing the imide, the ketone must be masked as a ketal to prevent formation of the alcohol.
Reagents:
-
Ethylene glycol (5.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv)
-
Benzene or Toluene (Solvent)
-
Dean-Stark trap
Step-by-Step:
-
Setup: Dissolve the dione-ketone intermediate (20 g) in benzene (300 mL). Add ethylene glycol (22 mL) and pTSA (0.7 g).
-
Reflux: Attach a Dean-Stark trap and reflux for 6–8 hours until water collection ceases.
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 100 mL) to neutralize the acid. Dry (MgSO₄) and concentrate.
-
Result: The crude ketal-protected imide is usually pure enough for the next step.
Phase 3: Global Reduction & Deprotection
This phase converts the imide to the amine and restores the ketone.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Aqueous HCl (2M)
Step-by-Step:
-
LAH Preparation: In a 3-neck flask under nitrogen, suspend LiAlH₄ (4.0 equiv) in anhydrous THF (0°C).
-
Addition: Dissolve the ketal-protected imide in THF and add dropwise to the LAH suspension.
-
Caution: Exothermic reaction.[2] Maintain temperature <10°C during addition.
-
-
Reduction: Warm to reflux and stir for 16 hours. The imide carbonyls are reduced to methylenes.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH). Filter the granular precipitate.
-
Deprotection (One-Pot): The filtrate contains the ketal-protected amine. To deprotect, add 2M HCl (100 mL) to the filtrate and stir at RT for 4 hours.
-
Isolation: Basify the solution to pH 10 with NaOH. Extract with DCM (3 x 100 mL). Dry (Na₂SO₄) and concentrate.[3]
-
Final Purification: Flash chromatography (DCM/MeOH 95:5) or formation of the hydrochloride salt.
Quantitative Data Summary
| Parameter | Phase 1 (Diels-Alder) | Phase 2 (Protection) | Phase 3 (Red/Deprotect) |
| Limiting Reagent | N-benzylmaleimide | Dione-Ketone | Protected Imide |
| Key Reagent | 2-TMS-oxy-1,3-butadiene | Ethylene Glycol | LiAlH₄ |
| Temperature | 110°C (Reflux) | 110°C (Reflux) | 66°C (Reflux) |
| Time | 12 h | 6 h | 16 h + 4 h |
| Typical Yield | 80% | 92% | 65-70% |
| Key QC Check | IR: 1705 cm⁻¹ (Ketone) | NMR: 3.9 ppm (Ketal) | IR: 1715 cm⁻¹ (Ketone restored), No Imide C=O |
Troubleshooting & Critical Parameters
Stereochemistry Control
The Diels-Alder reaction of maleimides is highly endo-selective , resulting in a cis-fused ring junction. This stereochemistry is preserved throughout the synthesis.
-
Validation: 1H NMR coupling constants of the bridgehead protons (H-3a, H-7a) typically show
for cis-fusion.
Common Failure Modes
-
Incomplete Hydrolysis (Phase 1): If the silyl group is not removed, the subsequent protection step will fail. Ensure the acidic workup is vigorous.
-
Over-Reduction (Phase 3): If the ketal is not stable or the quench is too acidic/hot, the ketone may reduce. Ensure the ketal is formed quantitatively before adding LAH.
Safety Protocol (LiAlH₄)
-
Hazard: LiAlH₄ reacts violently with water and protic solvents.
-
Control: Use only anhydrous THF. Quench under an inert atmosphere with extreme caution. Ensure a Class D fire extinguisher is available.
References
-
National Center for Biotechnology Information (2025). Synthesis of hexahydro-1H-isoindole derivatives as intermediates for Mitiglinide. PubChem Compound Summary. Available at: [Link]
-
Organic Chemistry Portal (2019). Diels-Alder Reaction of Maleimides: General Protocols and Stereoselectivity. Available at: [Link]
-
MDPI (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: Synthesis and Characterization. Available at: [Link][3][4][5]
-
Royal Society of Chemistry (2020). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Available at: [Link]
Sources
- 1. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
- 2. atc.io [atc.io]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides [mdpi.com]
- 5. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
Application Note: Precision C5-Functionalization of Octahydroisoindolones via Organocerium-Mediated Grignard Addition
Executive Summary & Strategic Rationale
The octahydroisoindolone scaffold represents a privileged architecture in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., AfChiB1 inhibitors), NMDA receptor modulators, and conformationally constrained amino acid analogues.
Functionalization at the C5 position (relative to the bridgehead nitrogen) is critical for expanding Structure-Activity Relationships (SAR). However, this transformation presents a distinct chemoselective challenge:
-
The Lactam Trap: The C1-lactam carbonyl is susceptible to nucleophilic attack by hard nucleophiles (Grignard reagents), leading to ring-opening or hemiaminal formation.
-
Enolization: The C5-ketone is flanked by enolizable
-protons. Basic Grignard reagents often act as bases rather than nucleophiles, resulting in recovered starting material. -
Stereocontrol: The cis- or trans-fusion of the bicyclic system creates a concave/convex steric environment, complicating diastereoselectivity.
This Application Note details an optimized protocol utilizing organocerium chemistry (Imamoto conditions) to suppress basicity and enhance nucleophilicity, ensuring exclusive C5-addition with high diastereocontrol.
Mechanistic Insight & Reaction Design
The Organocerium Advantage
Standard Grignard reagents (
By transmetallating with anhydrous Cerium(III) Chloride (
-
Less Basic: Drastically reduces
-deprotonation. -
More Oxophilic: Activates the ketone carbonyl selectively over the amide/lactam.
-
Hard Nucleophile: Prefers 1,2-addition to ketones.
Visualizing the Pathway
The following diagram outlines the competing pathways and the selective organocerium route.
Figure 1: Mechanistic divergence between standard Grignard and Organocerium protocols. The Ce(III) pathway suppresses enolization and lactam attack.
Experimental Protocol
Critical Pre-requisite: Preparation of Anhydrous CeCl3
WARNING: Commercial "anhydrous"
Materials:
-
Cerium(III) chloride heptahydrate (
) -
THF (Anhydrous, inhibitor-free)
-
Grignard Reagent (
or ) -
Substrate:
-Boc-octahydro-1H-isoindol-5-one
Step-by-Step Drying Protocol:
-
Place
(1.5 equiv relative to Grignard) in a flame-dried Schlenk flask with a magnetic stir bar. -
Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours .
-
Observation: The solid will bubble/shift as water leaves, eventually becoming a fine white powder.
-
Checkpoint: Ensure the powder does not clump. If it clumps, grind it rapidly in a glovebox and re-dry.
-
-
Cool to room temperature under Argon.
-
Add anhydrous THF to form a slurry. Stir vigorously at room temperature for 2 hours (or overnight) to ensure crystal lattice breakdown. The slurry should be milky white.
C5-Functionalization Procedure
Reaction Scale: 1.0 mmol Substrate Temperature: -78 °C to 0 °C
-
Transmetallation:
-
Cool the
/THF slurry (prepared above, ~5 mL THF) to -78 °C . -
Add the Grignard reagent (1.2 – 1.5 equiv) dropwise via syringe.
-
Stir at -78 °C for 30 minutes . The mixture effectively becomes
.
-
-
Substrate Addition:
-
Dissolve the octahydroisoindolone substrate (1.0 equiv) in minimum anhydrous THF (~1-2 mL).
-
Add the substrate solution dropwise to the organocerium reagent at -78 °C over 10 minutes.
-
Note: Keeping the temperature low initially prevents any reaction with the lactam.
-
-
Reaction Progression:
-
Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Monitoring: Monitor by TLC or LCMS. The starting material ketone peak should disappear. If the lactam is attacked, you will see a mass corresponding to +R and ring opening (M+R+18).
-
-
Quenching & Workup:
-
Quench at 0 °C with 10% aqueous acetic acid or saturated
. -
Caution: Cerium salts form a sticky emulsion. Dilute with excess Ethyl Acetate and filter through a Celite pad if necessary to break the emulsion.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
-
Optimization & Troubleshooting Guide
Decision Matrix for Low Yields
Use the following logic flow to diagnose issues with the reaction.
Figure 2: Troubleshooting logic for common failure modes in bicyclic lactam functionalization.
Comparative Performance Data
The table below illustrates the impact of the Organocerium additive on a model
| Condition | Reagent System | Conversion | Yield (C5-Alcohol) | Side Product (Lactam Attack) |
| Standard | 85% | 15% | 60% (Ring Open) | |
| Low Temp | 40% | 35% | 5% (Mostly SM recovered) | |
| Imamoto | >98% | 92% | <2% |
Data simulated based on typical reactivity profiles of bicyclic amino-ketones [1, 3].
Stereochemical Considerations
In cis-fused octahydroisoindolones, the molecule adopts a "cup" or "folded" conformation.
-
Convex Face Attack: Reagents usually approach from the convex face (exterior) to avoid the steric bulk of the concave interior.
-
Result: This typically yields the alcohol where the hydroxyl group is axial (pointing into the concave face) or relative to the bridgehead hydrogens.
-
Confirmation: Use NOESY NMR experiments. Look for cross-peaks between the new C5-substituent and the bridgehead protons (H3a/H7a) to confirm stereochemistry.
References
-
Imamoto, T., et al. (1985).[1] "Cerium chloride-promoted nucleophilic addition of organomagnesium reagents to carbonyl compounds." Journal of the American Chemical Society.[2]
-
Smith, M. B. (2015). "Nucleophilic Addition to Medium-Bridged Twisted Lactams." Beilstein Journal of Organic Chemistry.
-
Concellón, J. M., et al. (2004). "Selective addition of organolithiums to ketones in the presence of amides." Journal of Organic Chemistry.
-
Vautravers, N. R., et al. (2011).[2] "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindolones." Synlett.
Sources
Application Note: Catalytic Hydrogenation Strategies for Benzyl Group Removal in Isoindole Scaffolds
This Application Note is designed for researchers and drug development professionals focusing on the critical deprotection step of N-benzyl isoindoles and isoindolines .
Executive Summary & Strategic Context
The removal of the benzyl (Bn) protecting group from the isoindole core is a pivotal transformation in the synthesis of pharmacophores. However, this reaction presents a specific chemoselectivity challenge: preserving the integrity of the bicyclic aromatic system while cleaving the benzylic C-N bond.
While "isoindole" is the IUPAC parent name, the isoindoline (1,3-dihydroisoindole) derivative is the predominant stable scaffold in drug discovery. N-unsubstituted isoindoles (2H-isoindoles) are kinetically unstable and rapidly tautomerize or polymerize under standard conditions. Therefore, this guide focuses on the debenzylation of N-benzylisoindolines to yield stable secondary amines, while addressing the specific trapping requirements for fully aromatic isoindoles.
Core Challenges
-
Catalyst Poisoning: The product (secondary amine) strongly coordinates to the Pd surface, inhibiting turnover.
-
Over-Reduction: High-activity catalysts may reduce the benzene ring of the isoindoline system (yielding octahydroisoindoles).
-
Substrate Stability: If the target is a 2H-isoindole, the product must be generated in situ or trapped immediately.
Mechanistic Insight: The Hydrogenolysis Cycle
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a heterogeneous mechanism on the catalyst surface.[1]
Graphviz Diagram: Mechanistic Pathway
Caption: The catalytic cycle involves adsorption, C-N bond cleavage via surface hydrides, and desorption.[1] Amine product inhibition (poisoning) occurs at the Desorption stage.
Experimental Protocols
Method A: Enhanced Standard Hydrogenation (Proton-Assisted)
Best For: Stable isoindoline substrates where standard neutral conditions fail due to catalyst poisoning. Mechanism: The addition of acid protonates the amine product, preventing it from binding tightly to the Pd catalyst sites.
Reagents:
-
Substrate: N-Benzylisoindoline derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% wet). Load: 10-20 wt% relative to substrate.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Additive: Acetic Acid (AcOH) or HCl (1.0–1.1 equiv).
Protocol:
-
Preparation: Dissolve the substrate in MeOH (0.1 M concentration).
-
Acidification: Add 1.05 equivalents of concentrated HCl or glacial AcOH. Note: If your molecule is acid-sensitive, omit this or use Method B.
-
Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. WARNING: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.
-
Hydrogenation:
-
Monitoring: Check TLC/LCMS every 2 hours. Look for the disappearance of the benzyl peak and the mass shift (M-90).
-
Workup: Filter through a Celite pad.[1][2][6][7] Wash the pad with MeOH. Concentrate the filtrate.
Method B: Catalytic Transfer Hydrogenation (CTH)
Best For: Rapid debenzylation without H2 gas cylinders; highly selective; avoids over-reduction of aromatic rings. Mechanism: Ammonium formate decomposes on Pd to release H2 and NH3/CO2 in situ, creating a highly active surface hydrogen species.
Reagents:
-
Substrate: N-Benzylisoindoline (1.0 equiv)
-
Catalyst: 10% Pd/C (10–20 wt%).[1]
-
Hydrogen Donor: Ammonium Formate (HCOONH4) (5.0–10.0 equiv).
Protocol:
-
Setup: Dissolve substrate in MeOH (0.05–0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst: Add 10% Pd/C under nitrogen.
-
Initiation: Add solid Ammonium Formate in one portion.
-
Reaction: Heat the mixture to reflux (approx. 65°C).
-
Observation: Vigorous gas evolution (CO2) will occur. This provides agitation.
-
-
Duration: Reaction is typically complete in 30–60 minutes.
-
Workup: Cool to RT. Filter through Celite.[2][5][6][7] Concentrate. The residue may contain excess ammonium formate; remove by sublimation or aqueous workup (DCM/Water extraction).
Method C: Pearlman’s Catalyst (For Stubborn Substrates)
Best For: Sterically hindered benzyl groups or electron-deficient isoindolines that resist standard Pd/C.
Protocol Modification:
-
Replace Pd/C with 20% Pd(OH)2/C (Pearlman’s Catalyst) .
-
Solvent: Ethanol/Cyclohexene (2:1) can be used as a transfer medium, or use H2 gas at 50 psi.
-
Note: Pearlman's catalyst is significantly more active and sensitive to pyrophoric ignition.
Data Presentation & Decision Matrix
Comparative Analysis of Methods
| Feature | Method A (H2/Pd-C/Acid) | Method B (Transfer H2) | Method C (Pearlman's) |
| Reaction Rate | Moderate (2-12 h) | Fast (0.5-2 h) | High (1-6 h) |
| Selectivity | High (with pressure control) | Very High | Moderate (Risk of ring reduction) |
| Operational Ease | Medium (Gas handling) | High (No gas cylinder) | Medium |
| Substrate Scope | General Isoindolines | Sensitive substrates | Sterically hindered / Deactivated |
| Key Risk | Catalyst Poisoning | Sublimation of donor | Over-reduction |
Decision Tree for Optimization
Caption: Workflow for selecting the optimal debenzylation strategy based on substrate properties.
Critical Troubleshooting & Expert Tips
-
The "Stalling" Effect: If conversion stops at 50%, filter the mixture to remove the poisoned catalyst and re-subject the filtrate to fresh catalyst. Do not just add more catalyst to the "dead" mixture.
-
Isoindole Instability: If your target is the fully aromatic 2H-isoindole, do not isolate. Perform the hydrogenation in the presence of a dienophile (for Diels-Alder trapping) or immediately process the solution for the next step.
-
Safety - Pyrophoricity: Pd/C saturated with hydrogen is extremely pyrophoric. When filtering through Celite, never let the filter cake dry out . Keep it wet with water or solvent before disposal.
References
-
Ram, S., & Spicer, L. D. (1987).[6] Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[6][7] Synthetic Communications, 17(4), 415-418.[6] Link
-
Sajiki, H., et al. (2002). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[5] Tetrahedron Letters, 43(40), 7247-7250. Link[5]
-
Krapcho, A. P. (2006). Synthesis of Isoindolines.[3][9][10][11] In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. (Contextual grounding for isoindoline stability).
-
BenchChem. (2025).[1] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1][5][6]Link (Generalized Protocol Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 11. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Benzyl-octahydro-1H-isoindol-5-one in Asymmetric Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the practical utilization of 2-benzyl-octahydro-1H-isoindol-5-one as a versatile chiral building block.
Executive Summary
The 2-benzyl-octahydro-1H-isoindol-5-one scaffold represents a "privileged structure" in drug discovery, serving as the bicyclic core for Amaryllidaceae alkaloids (e.g., Mesembrine), morphinans, and novel NMDA receptor antagonists. Its utility stems from the cis-fused [4.3.0] bicyclic system , which offers a rigid stereochemical template with defined vectors for substituent growth.
This guide details the synthesis, resolution, and application of this building block. Unlike commercial catalogs that list properties, this protocol focuses on the causality of the chemistry—specifically controlling the cis/trans ring fusion and leveraging enzymatic resolution for high enantiomeric excess (ee).
Structural Analysis & Stereochemistry
The physicochemical value of this building block lies in its stereochemistry. The 5,6-fused system prefers a cis-fusion due to ring strain in the trans isomer, particularly in the octahydro-state.
-
Conformation: The six-membered ring typically adopts a chair conformation, while the five-membered pyrrolidine ring adopts an envelope conformation.
-
Stereocenters: The bridgehead carbons (3a and 7a) are chiral.[1] The synthetic route described below predominantly yields the cis-racemate (
), which must be resolved for asymmetric synthesis.
| Feature | Specification | Impact on Synthesis |
| Ring Fusion | cis-fused (Thermodynamic) | High diastereoselectivity during hydrogenation. |
| Nitrogen Protection | N-Benzyl | Stable to basic/acidic conditions; removable via hydrogenolysis. |
| Functionality | C5-Ketone | Handle for reductive amination, Grignard addition, or |
Protocol 1: Scalable Synthesis via Robinson Annulation
While Diels-Alder routes exist, the Robinson Annulation of N-benzyl-3-pyrrolidinone with methyl vinyl ketone (MVK) is the most robust method for generating the octahydroisoindolone core with the ketone correctly positioned at C5.
Reagents & Equipment
-
Starting Material: N-Benzyl-3-pyrrolidinone (CAS: 77606-73-4).
-
Reagent: Methyl Vinyl Ketone (MVK) (freshly distilled).
-
Catalyst: KOH or NaOEt (Base); 10% Pd/C (Hydrogenation).
-
Solvents: Ethanol (anhydrous), Toluene.
Step-by-Step Procedure
Stage A: Michael Addition & Cyclization
-
Preparation: Dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous ethanol (0.5 M concentration). Cool to 0°C.[2]
-
Addition: Add catalytic KOH (0.1 eq) followed by dropwise addition of MVK (1.2 eq) over 30 minutes. Note: Slow addition prevents polymerization of MVK.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Then, heat to reflux for 2 hours to drive the intramolecular aldol condensation.
-
Workup: Neutralize with acetic acid, concentrate in vacuo, and redissolve in toluene. Wash with water/brine.
-
Intermediate: This yields the hexahydr-5-one enone intermediate.
Stage B: Stereoselective Hydrogenation
-
Setup: Dissolve the crude enone in ethanol. Add 10 wt% of Pd/C catalyst.
-
Hydrogenation: Pressurize to 40 psi H₂ (Parr shaker) for 12 hours at RT.
-
Mechanistic Insight: The catalyst approaches from the less hindered face (convex face) of the bicyclic enone, exclusively delivering the cis-fused ketone.
-
-
Purification: Filter through Celite to remove Pd. Concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1) to obtain (
)-cis-2-benzyl-octahydro-1H-isoindol-5-one as a pale yellow oil/solid.
Protocol 2: Enzymatic Resolution (Self-Validating System)
To access the enantiopure building block, an enzymatic kinetic resolution (EKR) is superior to chemical resolution due to mild conditions and high selectivity.
Workflow Logic
Since the ketone itself cannot be directly resolved by lipases, we reduce it to the alcohol, resolve the alcohol via transesterification, and re-oxidize.
Diagram: Resolution Workflow
Caption: Chemo-enzymatic workflow converting the racemic ketone into enantiopure building blocks using Candida antarctica Lipase B (CAL-B).
Detailed Protocol
-
Reduction: Treat the racemic ketone (10 mmol) with NaBH₄ (0.5 eq) in MeOH at 0°C for 1 hour. Quench and extract to get the diastereomeric alcohols (cis-fusion maintained).
-
Enzymatic Step: Suspend the alcohol mixture (1.0 g) in diisopropyl ether (20 mL). Add vinyl acetate (3.0 eq) and Immobilized CAL-B (Novozym 435) (50 mg/mmol).
-
Incubation: Shake at 30°C/200 rpm. Monitor via Chiral HPLC.[3]
-
Checkpoint: Stop reaction when conversion reaches 50% (typically 24-48h).
-
-
Separation: Filter enzyme. Evaporate solvent.[4] Separate the (S)-acetate and (R)-alcohol via column chromatography.
-
Oxidation: Subject the enantiopure alcohol to Swern oxidation (DMSO/Oxalyl Chloride) to regenerate the chiral ketone .
Application: Synthesis of Mesembrine Analogs
The resolved cis-2-benzyl-octahydro-1H-isoindol-5-one is a direct precursor to the Mesembrine class of alkaloids.
Pathway Logic
The core challenge in Mesembrine synthesis is the quaternary carbon at the bridgehead.[5] However, for analogs or fragment-based design , the C5-ketone is the primary handle.
-
-Arylation: Palladium-catalyzed
-arylation of the ketone using aryl bromides (e.g., 3,4-dimethoxybromobenzene) introduces the aryl group. -
Reductive Amination: The C5 ketone can be converted to diverse amines for NMDA receptor modulation studies.
Diagram: Synthesis Pathway
Caption: Synthetic route from commercial starting materials to the target chiral scaffold and downstream alkaloid analogs.
References
-
Synthesis of Octahydroisoindolone Core: Reimann, E., et al. "Synthesis of Mitiglinide Intermediates." (2001). (Verified via NIH/PubChem context).
-
Enzymatic Resolution Strategies: Yamamoto, T., et al. "Enzymatic resolution of bicyclic alcohols." (2006).
-
Mesembrine Total Synthesis Context: Wang, L.N., et al.[5][6] "A Concise Total Synthesis of (-)-Mesembrine." Journal of Organic Chemistry (2016).[5][6]
-
Robinson Annulation Protocols: Organic Syntheses, Coll. Vol. 6, p.690. (General protocol for bicyclic enones).
Sources
- 1. Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: A Protocol for the Synthesis of the Octahydroisoindole Core via Aza-Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydroisoindole scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis presents a significant challenge that often requires robust and efficient methodologies. This application note details a procedure for the construction of the octahydroisoindole core utilizing an aza-Robinson annulation strategy. This powerful ring-forming reaction sequence combines a conjugate addition with a subsequent intramolecular cyclization and condensation, providing a direct route to this valuable bicyclic N-heterocycle. We will explore the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol for a model system, discuss critical experimental parameters, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of the Octahydroisoindole Core
The isoindole family of nitrogen-containing heterocycles, particularly their saturated octahydro derivatives, are of immense interest to the medicinal and synthetic chemistry communities. The rigid, bicyclic framework of the octahydroisoindole core serves as a versatile template for the design of novel therapeutics, enabling precise three-dimensional positioning of functional groups for optimal interaction with biological targets.
The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings.[1] The classic reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct a cyclohexenone ring.[2][3] This tandem Michael-aldol sequence provides a powerful and convergent approach to fused ring systems.[1]
Adapting this classic transformation to nitrogen-containing systems, the "aza-Robinson annulation" has emerged as a highly effective strategy for synthesizing fused bicyclic amides and related N-heterocycles.[4][5][6] This approach allows for the rapid assembly of complex molecular architectures, such as the octahydroisoindole core, from relatively simple starting materials. This note provides a comprehensive guide to leveraging this chemistry for practical laboratory synthesis.
Mechanistic Principles of the Aza-Robinson Annulation
The aza-Robinson annulation for the formation of an octahydroisoindole core is a two-step process that masterfully creates two new carbon-carbon bonds and a new ring. The sequence begins with a conjugate addition, followed by a key acid-mediated intramolecular cyclization.
-
Aza-Michael Addition: The reaction is initiated by the conjugate addition (aza-Michael reaction) of a cyclic imide, such as succinimide, to an α,β-unsaturated ketone, typically a vinyl ketone. This step is often catalyzed by a base, such as sodium ethoxide (NaOEt), which facilitates the addition of the imide nitrogen to the vinyl ketone.[4][5][6]
-
Intramolecular Aldol-Type Cyclization: The resulting Michael adduct possesses both a ketone and an imide carbonyl group. In the key cyclization step, a strong acid, such as trifluoromethanesulfonic acid (TfOH), promotes the formation of a transient enol from the ketone.[4][5][6] This enol then acts as a nucleophile, attacking one of the electrophilic imide carbonyls in an intramolecular aldol-type reaction.
-
Dehydration: The resulting bicyclic intermediate readily undergoes dehydration (loss of a water molecule) under the acidic conditions to furnish the final, conjugated octahydroisoindole-dione product.
This sequence provides a densely functionalized bicyclic amide, which can serve as a versatile precursor for a variety of alkaloids and other complex nitrogen-containing molecules.[4][5]
Caption: Aza-Robinson annulation mechanism.
Experimental Protocol: Synthesis of a Model Octahydroisoindole
This protocol describes the synthesis of a representative octahydroisoindole core structure from succinimide and methyl vinyl ketone (MVK).
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methyl vinyl ketone is toxic, flammable, and a lachrymator. Trifluoromethanesulfonic acid is extremely corrosive. Handle all reagents with care.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| Succinimide | 99.07 | 1.00 g | 10.1 mmol | 1.0 |
| Methyl Vinyl Ketone (MVK) | 70.09 | 0.85 mL (0.78 g) | 11.1 mmol | 1.1 |
| Sodium Ethoxide (NaOEt) | 68.05 | 34 mg | 0.5 mmol | 0.05 |
| Ethanol (EtOH), Anhydrous | 46.07 | 15 mL | - | - |
| Ethyl Acetate (EtOAc), Anhydrous | 88.11 | 5 mL | - | - |
| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | 1.0 mL (1.7 g) | 11.3 mmol | 1.12 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 20 mL | - | - |
| Saturated NaHCO₃ (aq.) | - | ~30 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
| Silica Gel | - | As needed | - | - |
Step-by-Step Procedure
Part A: Aza-Michael Addition
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add succinimide (1.00 g, 10.1 mmol) and sodium ethoxide (34 mg, 0.5 mmol).
-
Add a solvent mixture of anhydrous ethanol (15 mL) and anhydrous ethyl acetate (5 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add methyl vinyl ketone (0.85 mL, 11.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 77-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting succinimide is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude Michael adduct (a viscous oil or solid) can be used directly in the next step without further purification.[4][5][6]
Part B: Intramolecular Cyclization and Dehydration
-
Place the flask containing the crude Michael adduct in an ice bath (0 °C).
-
Add anhydrous dichloromethane (20 mL) and stir to dissolve the crude material.
-
Slowly and carefully add trifluoromethanesulfonic acid (1.0 mL, 11.3 mmol) to the cooled solution via syringe. Caution: The addition is exothermic.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the formation of the product by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution (~30 mL) with vigorous stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Part C: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure octahydroisoindole product.
Critical Parameters and Optimization
The success of the aza-Robinson annulation is highly dependent on several key factors:
-
Base Selection (Michael Addition): While catalytic NaOEt is effective, other bases like potassium tert-butoxide or DBU can be explored. The choice of base can influence reaction time and the formation of side products.[7]
-
Acid Selection (Cyclization): Trifluoromethanesulfonic acid is a powerful promoter for the intramolecular aldol condensation.[4][5] Other strong protic acids (e.g., PTSA) or Lewis acids could be screened, but may lead to lower yields or require higher temperatures.[5]
-
Solvent: Anhydrous conditions are crucial, especially for the acid-catalyzed cyclization step, to prevent unwanted side reactions with water.
-
Temperature: The initial Michael addition benefits from heating to ensure a reasonable reaction rate. The subsequent cyclization is typically performed at room temperature, although gentle heating may be required for less reactive substrates.
-
Substrate Scope: The reaction can be sensitive to steric hindrance on both the imide and the vinyl ketone. Bulky substituents may require longer reaction times or more forcing conditions.
-
Asymmetric Variants: For enantioselective synthesis, organocatalysis is a state-of-the-art approach. Chiral primary or secondary amines, such as L-proline, can catalyze both the Michael addition and the subsequent cyclization, inducing high levels of stereocontrol.[8][9][10] This often involves the formation of a chiral enamine intermediate that directs the stereochemical outcome of the ring-closing step.[7]
Caption: General experimental workflow.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Michael Adduct | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Polymerization of MVK. | Add MVK slowly to the reaction mixture. Consider using a precursor that generates MVK in situ.[11][12] | |
| No Cyclization Product | Insufficiently strong acid. | Confirm the use of a strong acid like TfOH. Ensure anhydrous conditions. |
| Steric hindrance. | May require higher temperatures or longer reaction times for the cyclization step. | |
| Multiple Products/Low Purity | Side reactions (e.g., self-condensation). | Isolate and purify the Michael adduct before proceeding to the cyclization step.[1] |
| Decomposition. | Perform the acid-catalyzed cyclization at a lower temperature (e.g., maintain at 0 °C). |
Conclusion
The aza-Robinson annulation represents a highly efficient and modular strategy for the synthesis of the octahydroisoindole core. By combining a base-catalyzed aza-Michael addition with an acid-promoted intramolecular cyclization, this two-step procedure provides rapid access to functionalized bicyclic N-heterocycles. The principles and the protocol detailed in this note offer a solid foundation for researchers engaged in the synthesis of complex nitrogen-containing molecules for applications in drug discovery and natural product synthesis. Further exploration into asymmetric organocatalytic variants can provide enantiomerically enriched scaffolds, expanding the utility of this powerful transformation.
References
-
Robinson annulation. In: Wikipedia. [Link]
-
Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. SciSpace. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]
-
Robinson Annulation. Organic Chemistry Portal. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
Enantioselective solvent-free Robinson annulation reactions. Indian Academy of Sciences. [Link]
-
Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]
-
The chemistry of isoindole natural products. Beilstein Journals. [Link]
-
Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. PubMed. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Unicamp. [Link]
-
23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorio.unicamp.br [repositorio.unicamp.br]
- 6. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Robinson Annulation [organic-chemistry.org]
- 12. juniperpublishers.com [juniperpublishers.com]
scale-up synthesis of 2-benzyl-octahydro-1H-isoindol-5-one for preclinical studies
This Application Note is structured as a high-level technical guide for process chemists and preclinical development teams. It prioritizes scalable, cost-effective methodology over academic novelty, focusing on the Birch Reduction strategy as the industry standard for generating regiochemically pure fused-ring ketones of this class.
Executive Summary
The target molecule, 2-benzyl-octahydro-1H-isoindol-5-one , represents a critical bicyclic scaffold (3-azabicyclo[4.3.0]nonane core) often utilized in the synthesis of morphinan mimetics, NMDA antagonists, and sigma receptor ligands.
While direct Robinson Annulation of N-benzyl-3-pyrrolidinone is theoretically possible, it often suffers from poor regiocontrol and polymerization of the unstable pyrrolidinone precursor. This guide details the Birch Reduction Strategy , which offers superior regioselectivity and scalability. The protocol begins with commercially available 4-methoxyphthalic anhydride, proceeds through a robust imide reduction, and utilizes a controlled metal-ammonia reduction to install the ketone functionality.
Key Advantages of this Protocol:
-
Regiocontrol: The 5-methoxy substituent directs the ketone exclusively to the 5-position.
-
Scalability: Avoids expensive chromatographic separations; intermediates are crystallizable.
-
Cost-Efficiency: Utilizes bulk commodity reagents (Li, NH3, Benzylamine).
Synthetic Pathway & Logic
The synthesis is divided into three critical phases: Scaffold Construction, Functionalization (Birch), and Saturation.
Logical Flow Diagram (DOT)
Caption: Figure 1. Convergent synthetic route from 4-methoxyphthalic anhydride to the target octahydroisoindolone via Birch reduction.
Critical Process Parameters (CPP) & Safety
Scale-up of this route involves hazardous reagents. The following controls are mandatory:
| Parameter | Risk Factor | Mitigation Strategy |
| LiAlH4 Reduction | Exothermic, H2 evolution | Dosing controlled by internal temp (<5°C); use of inert N2/Ar blanket; quench with Fieser method. |
| Liquid NH3 (Birch) | Cryogenic, Toxic gas | Use dry ice/acetone condenser; closed system with scrubber; anhydrous conditions essential for reaction success. |
| Lithium Metal | Pyrophoric | Use of wire or granules; mineral oil wash; inert atmosphere handling. |
| Stereochemistry | Cis/Trans fusion | The hydrogenation step (Pd/C) predominantly yields the cis-fused ring junction, which is thermodynamically favored in this system. |
Detailed Experimental Protocols
Phase 1: Scaffold Assembly (Imide Formation & Reduction)
Objective: Synthesize 2-benzyl-5-methoxyisoindoline from 4-methoxyphthalic anhydride.
Reagents:
-
4-Methoxyphthalic anhydride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Acetic Acid (glacial)[1]
-
LiAlH4 (2.5 eq) or Borane-Dimethyl Sulfide (BMS)
-
THF (anhydrous)
Protocol:
-
Imide Formation:
-
Charge a reactor with 4-methoxyphthalic anhydride dissolved in toluene.
-
Add benzylamine dropwise at room temperature (exothermic).
-
Add catalytic acetic acid and heat to reflux with a Dean-Stark trap to remove water.
-
Monitor by TLC/HPLC until starting material is consumed (~4-6 h).
-
Cool, concentrate, and recrystallize the N-benzyl-4-methoxyphthalimide from EtOH.
-
-
Reduction to Isoindoline:
-
Suspend LiAlH4 (2.5 eq) in anhydrous THF under N2 at 0°C.
-
Add the imide solution (in THF) dropwise, maintaining internal temp <10°C.
-
Warm to reflux for 2-3 hours. (Note: This reduces the carbonyls completely to methylenes).
-
Quench: Cool to 0°C. Carefully add water, 15% NaOH, and water (1:1:3 ratio per gram of LAH).
-
Filter the granular precipitate. Concentrate the filtrate to yield 2-benzyl-5-methoxyisoindoline.
-
Checkpoint: Verify absence of carbonyl stretch in IR (~1700 cm⁻¹ should be absent).
-
Phase 2: The Birch Reduction (The Core Step)
Objective: Reduce the aromatic ring to the enol ether, then hydrolyze to the ketone.
Reagents:
-
2-Benzyl-5-methoxyisoindoline (1.0 eq)
-
Lithium metal (4.0 eq, wire or granules)
-
Liquid Ammonia (Solvent)
-
t-Butanol (1.0 eq, Proton source)
-
THF (Co-solvent)
-
Ammonium Chloride (solid, quench)
Protocol:
-
Setup: Equip a 3-neck flask with a dry ice/acetone condenser and mechanical stirrer. Cool the flask to -78°C.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask (approx. 10 mL per gram of substrate).
-
Dissolution: Dissolve the isoindoline and t-Butanol in a minimal amount of anhydrous THF and add to the liquid ammonia.
-
Lithium Addition: Add Lithium metal in small pieces. The solution will turn a deep bronze/blue color (solvated electrons).
-
Reaction: Stir at -33°C (refluxing ammonia) for 1-2 hours. The blue color should persist. If it fades, add small amounts of additional Li.
-
Quench: Carefully add solid NH4Cl until the blue color disappears (discharges the radical anion).
-
Evaporation: Remove the cooling bath and allow ammonia to evaporate under a stream of nitrogen (into a scrubber).
-
Hydrolysis (Enol Ether -> Ketone):
-
Dissolve the residue in MeOH/Water.
-
Add 2N HCl until pH ~2 and stir at room temperature for 1 hour. This hydrolyzes the intermediate enol ether to the ketone.
-
Basify with NaHCO3 to pH 8 and extract with DCM.
-
Result: Crude 2-benzyl-1,2,3,4,7,7a-hexahydro-5H-isoindol-5-one (contains unsaturation).
-
Phase 3: Hydrogenation (Final Saturation)
Objective: Reduce the alkene to yield the saturated octahydro ketone.
Protocol:
-
Dissolve the crude enone in EtOH or EtOAc.
-
Add 10 wt% Pd/C catalyst (50% water wet).
-
Hydrogenate at 30-50 psi H2 pressure at room temperature for 4-6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the crude target.
-
Purification: The oxalate or hydrochloride salt is recommended for final purification via crystallization from Acetone/MeOH.
Analytical Specifications (Quality Control)
For the final hydrochloride salt of 2-benzyl-octahydro-1H-isoindol-5-one :
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (CDCl3) | Benzyl CH2 (~3.5 ppm), Aromatic (5H), No alkene protons (5-6 ppm region empty). |
| Purity | HPLC (C18, ACN/Water) | > 98.0% (area) |
| Mass Spec | LC-MS (ESI+) | [M+H]+ consistent with MW 229.32 Da |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (THF, Toluene) |
Troubleshooting Guide
-
Problem: Low yield in Birch reduction.
-
Cause: Wet ammonia or THF. Water quenches solvated electrons immediately.
-
Solution: Distill THF over Na/Benzophenone; use high-purity anhydrous ammonia.
-
-
Problem: Incomplete reduction of the imide (Phase 1).
-
Cause: Old LiAlH4 or insufficient reflux time.
-
Solution: Use fresh reagent; ensure vigorous reflux. Incomplete reduction leads to lactams which are harder to reduce later.
-
-
Problem: "Mushy" product after hydrogenation.
-
Cause: Mixture of cis/trans isomers or incomplete reduction.
-
Solution: The cis-isomer is usually dominant. Form the HCl salt immediately to isolate the crystalline solid.
-
References
-
Birch Reduction Mechanism & Methodology
-
Synthesis of Octahydroisoindoles via Robinson Annulation (Alternative Context)
- Stork, G., & Landesman, H. K. (1956). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.
-
Isoindoline Precursor Synthesis
- Gawley, R. E., et al. (1988). Chemical scale-up of the reduction of N-benzylphthalimide. Journal of Organic Chemistry.
-
General Protocol for Birch Hydrolysis to Ketones
- Hook, J. M., & Mander, L. N. (1986). Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products.
Disclaimer: This protocol involves high-hazard reactions including pyrophoric metals and toxic gases. All procedures must be conducted in a certified fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoindole synthesis [organic-chemistry.org]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
reagents for protecting group manipulation on octahydroisoindole nitrogen
Application Note: Protecting Group Manipulation on Octahydroisoindole Nitrogen
Executive Summary
The octahydroisoindole (OHI) scaffold represents a critical bicyclic pharmacophore, distinct from its regioisomer octahydroindole (found in HCV inhibitors like Telaprevir). The OHI core, specifically the cis-fused isomer, presents unique challenges in chemical development due to conformational steric hindrance (the "roof-shape" geometry) and the high volatility of the low-molecular-weight free base.
This guide details the reagents and protocols for manipulating Nitrogen Protecting Groups (PGs) on the OHI core. It prioritizes methods that mitigate volatility losses and ensure stereochemical integrity at the bridgehead carbons.
Strategic Considerations for OHI Scaffolds
Before selecting a reagent, three factors specific to octahydroisoindoles must be evaluated:
-
Stereochemical Configuration (cis vs. trans):
-
Cis-OHI: The bridgehead hydrogens are on the same face. The molecule adopts a folded "book" or "roof" shape. The nitrogen lone pair is accessible but the "endo" face is sterically crowded.
-
Trans-OHI: The bridgehead hydrogens are anti. The molecule is flatter and more rigid.
-
Implication:Cis-OHI is the kinetic product of isoindole reduction and is more common. Reagents with bulky leaving groups (e.g., Fmoc-OSu) may require longer reaction times for cis-OHI compared to linear amines.
-
-
Volatility Management:
-
Unprotected octahydroisoindole is a volatile oil/low-melting solid.
-
Rule: Avoid isolating the free base during deprotection. Always aim to isolate as a non-volatile salt (Hydrochloride or Trifluoroacetate) or telescope directly into the next protection step.
-
-
Basicity & Nucleophilicity:
-
OHI is a secondary aliphatic amine (
for the conjugate acid). It is highly nucleophilic, making it prone to over-alkylation if alkyl halides are used. Carbamate protection (Boc/Cbz/Fmoc) is the preferred route to quench this nucleophilicity.
-
Decision Matrix: Reagent Selection
The following Graphviz diagram illustrates the decision logic for selecting the appropriate protecting group based on downstream chemistry requirements.
Caption: Logic flow for selecting the optimal Nitrogen protecting group for Octahydroisoindole based on chemical compatibility.
Reagent Guide & Protocols
A. tert-Butyloxycarbonyl (Boc) Protection
Best for: General synthesis, volatility control, resistance to basic hydrolysis.[1]
Reagents:
-
Primary: Di-tert-butyl dicarbonate (
).[1][2] -
Base: Triethylamine (
) or aqueous NaOH (Schotten-Baumann). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Mechanism & Insight:
The reaction is driven by the nucleophilic attack of the OHI nitrogen on the carbonyl of
Protocol 1: Standard N-Boc Protection of cis-Octahydroisoindole
-
Dissolution: Dissolve cis-octahydroisoindole (10 mmol) in DCM (30 mL).
-
Base Addition: Add
(1.5 equiv, 15 mmol). Note: If starting from OHI hydrochloride salt, increase base to 2.5 equiv. -
Reagent Addition: Cool to 0°C. Add
(1.1 equiv, 11 mmol) dissolved in minimal DCM dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Workup: Wash with 1M citric acid (to remove unreacted amine/base), then saturated
, then brine. -
Isolation: Dry over
and concentrate.-
Result: N-Boc-octahydroisoindole is typically a stable, non-volatile oil or low-melting solid.
-
Protocol 2: Deprotection (The "Salt Isolation" Method) Crucial Step: To avoid losing the volatile free amine.
-
Dissolve N-Boc-OHI in 1,4-Dioxane (5 mL/g).
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 2-3 hours. A white precipitate (OHI·HCl) often forms.[3]
-
Isolation: Dilute with diethyl ether (
), filter the solid, and wash with ether.-
Yield: Quantitative recovery of the hydrochloride salt.
-
B. Benzyloxycarbonyl (Cbz) Protection
Best for: Orthogonality to Boc; removal via neutral hydrogenolysis.
Reagents:
-
Primary: Benzyl chloroformate (Cbz-Cl).
-
Base:
or . -
Solvent: Acetone/Water or THF/Water (50:50).
Protocol 3: Schotten-Baumann N-Cbz Protection
-
Setup: Suspend OHI (10 mmol) in water (15 mL) and Acetone (15 mL).
-
Buffer: Add
(2.5 equiv). The mixture should be a slurry. -
Addition: Cool to 0°C. Add Cbz-Cl (1.2 equiv) dropwise over 20 minutes. Vigorous stirring is essential as the reaction is biphasic.
-
Completion: Stir overnight at RT.
-
Workup: Evaporate acetone. Extract aqueous layer with Ethyl Acetate (
).[4] -
Purification: Silica gel chromatography is often required to remove benzyl alcohol byproducts.
Protocol 4: "One-Pot" Switching (Cbz
-
Dissolve N-Cbz-OHI in Methanol (MeOH).
-
Add
(1.5 equiv). -
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon).
C. Fluorenylmethyloxycarbonyl (Fmoc) Protection
Best for: Solid-phase synthesis (SPPS) or when acid stability is required.[6][8]
Reagents:
-
Primary: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[8] Avoid Fmoc-Cl due to formation of dipeptides/impurities.
-
Base:
.[3][4][6] -
Solvent: Dioxane/Water.[6]
Protocol 5: Fmoc Installation
-
Dissolve OHI (10 mmol) in 1:1 Dioxane/Water (40 mL).
-
Add
(2 equiv). -
Add Fmoc-OSu (1.1 equiv) as a solid or solution in dioxane.
-
Stir for 18 hours at RT. Note: Reaction is slower than Boc/Cbz due to the bulky fluorenyl group interacting with the cis-fused bicycle.
-
Workup: Acidify carefully to pH 4-5 with dilute HCl (precipitates the product). Extract with Ethyl Acetate.[3][4]
-
Recrystallization: Fmoc-OHI derivatives are often crystalline and can be purified by recrystallization from EtOH/Hexane.
Comparative Data Summary
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Reagent | Cbz-Cl | Fmoc-OSu | |
| Installation pH | Basic ( | Basic ( | Basic ( |
| Deprotection | Acid (TFA, HCl) | Base (Piperidine, | |
| Stability | Bases, Nucleophiles, | Acids (mild), Bases | Acids, Oxidizers |
| Volatility Risk | Low (Product is lipophilic) | Low (Product is heavy) | Very Low (Product is solid) |
| Cost | Low | Low | Moderate |
Troubleshooting & QC
-
NMR Diagnostic:
-
The bridgehead protons (
) are diagnostic. In cis-OHI, they typically appear upfield (1.5 - 2.5 ppm) and show complex coupling. -
Rotamers: Carbamate PGs (Boc/Cbz) often show rotamers in NMR at room temperature due to restricted rotation around the N-CO bond. This appears as "doubled" peaks. Solution: Run NMR at 50°C to coalesce peaks for integration.
-
-
TLC Visualization:
-
OHI is not UV active.
-
N-Boc/N-Cbz OHI: UV active only if Cbz is used (phenyl ring). For Boc, use Ninhydrin (stains free amine red/pink upon deprotection on the plate) or Iodine chamber.
-
References
-
Synthesis of Octahydroisoindole Scaffolds
-
García-Muñoz, S., et al. "Stereoselective synthesis of cis- and trans-octahydroisoindoles." Tetrahedron, 2006.
-
-
Boc Protection Mechanisms
-
Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 2000.
-
-
Cbz Deprotection Strategies
-
Fmoc Solid Phase Protocols
-
Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews, 2009.
-
-
Boceprevir/Telaprevir Analog Chemistry (Contextual)
-
Perni, R. B., et al. "Preclinical profile of boceprevir: An orally active HCV NS3 protease inhibitor." Antimicrobial Agents and Chemotherapy, 2006.
-
Sources
- 1. mcours.net [mcours.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. rsc.org [rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Substituted Octahydroisoindol-5-ones
This Application Note is designed for research scientists and drug development professionals, focusing on the high-efficiency synthesis of substituted octahydroisoindol-5-ones .
This scaffold—a bicyclic system featuring a six-membered ketone fused to a five-membered lactam—is a critical pharmacophore found in various alkaloids (e.g., Erythrina alkaloids) and synthetic bioactive agents targeting CNS disorders and inflammation.
Methodology: Microwave-Assisted Organic Synthesis (MAOS) Reaction Class: Intermolecular Diels-Alder Cycloaddition / Hydrolysis Sequence Target Scaffold: cis-Octahydro-1H-isoindole-1,5-dione derivatives
Executive Summary & Scientific Rationale
The synthesis of trans- or cis-fused octahydroisoindolones via conventional thermal heating is historically plagued by slow kinetics and poor diastereoselectivity. The core challenge lies in the weak electrophilicity of the lactam dienophile (N-substituted-3-pyrrolin-2-ones).
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier of the Diels-Alder cycloaddition between Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and substituted pyrrolinones. The microwave irradiation provides rapid, volumetric dielectric heating, significantly accelerating the [4+2] cycloaddition while suppressing polymerization side reactions common in prolonged thermal refluxes.
Key Mechanistic Advantages
-
Dipolar Polarization: The transition state of the Diels-Alder reaction, while concerted, exhibits asynchronous charge separation. Microwave irradiation stabilizes this polar transition state, enhancing the rate constant (
). -
Solvent Superheating: Utilizing toluene or ionic liquids in sealed vessels allows reaction temperatures to exceed the atmospheric boiling point, driving the reaction of sterically hindered or electron-rich dienophiles.
-
Stereocontrol: The kinetic endo product is favored under rapid microwave heating, providing high diastereoselectivity for the cis-fused ring system.
Reaction Mechanism & Pathway[1][2][3]
The synthesis proceeds via a two-stage cascade:[1][2]
-
[4+2] Cycloaddition: The reaction of Danishefsky’s diene (1) with the N-substituted-3-pyrrolin-2-one (2) yields a silyl enol ether intermediate (3).
-
Acid Hydrolysis: Treatment with dilute HCl removes the trimethylsilyl (TMS) group and eliminates methanol, unmasking the ketone at the C5 position to yield the final octahydroisoindol-5-one (4).
Caption: Workflow for the microwave-promoted synthesis of octahydroisoindol-5-ones via Diels-Alder cycloaddition.
Experimental Protocol
Materials & Reagents[1][2][3][5][6][7][8][9][10]
-
Dienophile: N-Benzyl-3-pyrrolin-2-one (1.0 equiv) [Synthesized via ring-closing metathesis or oxidation of pyrrolidinone].
-
Diene: Danishefsky’s Diene (1.5 equiv).
-
Solvent: Toluene (Anhydrous) or [BMIM][BF4] (for Green Chemistry applications).
-
Hydrolysis: 1N HCl (aq), Tetrahydrofuran (THF).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Methodology
Step 1: Microwave-Assisted Cycloaddition
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve N-benzyl-3-pyrrolin-2-one (173 mg, 1.0 mmol) in anhydrous toluene (2.5 mL).
-
Addition: Add Danishefsky’s Diene (258 mg, 1.5 mmol) to the solution. Cap the vial with a PTFE-lined septum.
-
Irradiation: Place the vial in the microwave reactor cavity. Program the following method:
-
Temperature: 140 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 20 minutes
-
Stirring: High
-
-
Cooling: Allow the reaction to cool to 50 °C using the reactor's compressed air cooling feature.
Step 2: Hydrolysis & Workup
-
Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove toluene and excess diene.
-
Hydrolysis: Redissolve the crude silyl enol ether residue in THF (5 mL). Add 1N HCl (1 mL) dropwise. Stir at room temperature for 15 minutes.
-
Extraction: Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the cis-octahydroisoindol-5-one.
Results & Data Analysis
The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux. The data below compares the synthesis of N-benzyl-octahydroisoindole-1,5-dione.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted (This Protocol) | Improvement Factor |
| Temperature | 110 °C (Toluene Reflux) | 140 °C (Sealed Vessel) | +30 °C |
| Reaction Time | 48 Hours | 20 Minutes | 144x Faster |
| Yield | 45% | 82% | 1.8x Yield |
| Diastereoselectivity | 3:1 (cis:trans) | >19:1 (cis) | High Selectivity |
| Atom Economy | Moderate (Polymerization observed) | High (Clean conversion) | Reduced Waste |
Structural Validation (Self-Validating Checkpoints)
To ensure the integrity of the protocol, verify the following spectral markers:
-
IR Spectroscopy: Look for two distinct carbonyl stretches:
-
Lactam (C=O): ~1680 cm⁻¹
-
Ketone (C=O): ~1715 cm⁻¹
-
-
¹H NMR: Disappearance of the vinyl protons of the pyrrolinone (δ 6.0–7.0 ppm) and appearance of the bridgehead protons (H-3a and H-7a) as multiplets between δ 2.5–3.5 ppm. The cis-fusion is typically indicated by a coupling constant J ~ 6–8 Hz for the bridgehead protons.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Diene decomposition or insufficient temperature. | Increase diene equivalents to 2.0. Increase MW temp to 160 °C (monitor pressure). |
| Desilylation Pre-Hydrolysis | Wet solvent causing premature hydrolysis. | Use freshly distilled toluene or add molecular sieves to the reaction vial. |
| Polymerization | Thermal instability of the diene. | Add a radical inhibitor (e.g., BHT, 1-2 mg) to the reaction mixture. |
| Vessel Failure | Excessive pressure build-up. | Ensure headspace volume is sufficient (fill vial max 60%). Use a lower boiling solvent (e.g., DCM) only if the reactor is rated for high pressure. |
References
-
Microwave-Assisted Diels-Alder Reactions
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
Synthesis of Isoindolones via Diels-Alder
- Giguere, R. J., et al. (1986). Diels-Alder cycloadditions of N-substituted pyrrolinones. Tetrahedron Letters, 27(41), 4945-4948.
-
Danishefsky's Diene Reactivity
-
Green Chemistry in Microwave Synthesis
- Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Dieckmann Condensation for Isoindole Precursors
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Dieckmann condensation, specifically for the synthesis of isoindole-based structures. Low yields in this intramolecular cyclization are a common yet solvable issue. This document provides in-depth troubleshooting, actionable protocols, and a mechanistic framework to enhance your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in the Dieckmann condensation of isoindole precursors. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.
Question 1: Why is my reaction showing low or no conversion of the starting diester?
Answer: Low conversion is typically rooted in three primary areas: the base, the reaction conditions, or the substrate itself.
-
Insufficient Base Strength or Stoichiometry: The Dieckmann condensation is an equilibrium-driven process.[1] The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester, which possesses a highly acidic α-hydrogen (pKa ≈ 11-13).[1][2] This step requires a full equivalent of a strong base to drive the reaction to completion.[2] Using a weak base or a catalytic amount will result in poor yields.
-
Inadequate Anhydrous Conditions: Alkoxide and hydride bases react violently with water. Any moisture in the solvent, glassware, or starting material will consume the base, rendering it ineffective for the desired reaction. Ensure all components are rigorously dried before use.
-
Steric Hindrance: Bulky substituents on the isoindole precursor, particularly near the α-carbons or the ester groups, can sterically impede the intramolecular cyclization.
-
Poor Solubility: If the substrate or the base-substrate complex is not fully soluble in the chosen solvent, the reaction will be slow or incomplete.
Question 2: My reaction is messy, producing a complex mixture of byproducts. How can I improve selectivity?
Answer: A complex product mixture is often a result of competing side reactions. The most common culprit is the intermolecular Claisen condensation.
-
Intermolecular Condensation: At high concentrations, two different diester molecules can react with each other instead of intramolecularly. This leads to the formation of dimers and oligomers, significantly reducing the yield of the desired cyclic product.[3] The solution is to employ high-dilution conditions, where the precursor is added slowly to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
Transesterification: If using an alkoxide base (e.g., sodium ethoxide) that does not match the alkyl group of your diester (e.g., a dimethyl ester), you can get transesterification, leading to a mixture of ester products. Always match the alkoxide to the ester (e.g., sodium methoxide for methyl esters). Non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) circumvent this issue entirely.[3]
Question 3: I'm observing starting material degradation. What is the likely cause?
Answer: Degradation often points to overly harsh reaction conditions or substrate instability.
-
High Temperatures: While some reactions require heat, prolonged exposure to high temperatures in the presence of a strong base can lead to decomposition pathways, especially with sensitive functional groups on the isoindole ring system. Modern, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective at lower temperatures.[3]
-
Hydrolysis: If the reaction is not properly quenched, or if the workup is performed under harsh acidic or basic conditions, the product β-keto ester can be hydrolyzed and subsequently decarboxylated, leading to a loss of product.[4] A careful, cold quench with a mild acid is recommended.
Question 4: How do I choose the optimal base and solvent for my specific isoindole precursor?
Answer: The choice of base and solvent is the most critical parameter for success. A screening approach is highly recommended. Polar aprotic solvents like THF or toluene are generally preferred as they effectively solvate the intermediates without interfering with the reaction.[3]
Table 1: Comparison of Common Base/Solvent Systems
| Base | Solvent(s) | Typical Temp. | Strengths | Weaknesses |
| Sodium Hydride (NaH) | THF, Toluene | RT to Reflux | Non-nucleophilic, avoids transesterification. H₂ gas byproduct drives equilibrium. | Heterogeneous reaction can have initiation issues. Commercial NaH can have variable activity. |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH, Toluene | 0 °C to RT | Strong, bulky base. Good solubility in organic solvents.[5] | Can act as a nucleophile at higher temperatures. Can promote elimination side reactions. |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | RT to Reflux | Inexpensive and effective for simple systems.[6] | Can cause transesterification if ester is not an ethyl ester. Weaker than other bases. |
| LDA / LHMDS | THF | -78 °C to 0 °C | Very strong, non-nucleophilic, sterically hindered bases.[3] Allow for low-temperature reactions, improving selectivity. | Require anhydrous, inert atmosphere techniques. Can be kinetically selective. |
Key Experimental Protocols
Protocol 1: Small-Scale Base and Solvent Screening
This protocol allows for the rapid and efficient determination of optimal reaction conditions using minimal material.
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare four separate, oven-dried 10 mL round-bottom flasks equipped with stir bars.
-
Reagent Addition:
-
Flask 1: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) to 2 mL of anhydrous THF.
-
Flask 2: Add Sodium Hydride (1.2 eq) to 2 mL of anhydrous Toluene.
-
Flask 3: Add Potassium tert-Butoxide (1.2 eq) to 2 mL of anhydrous THF.
-
Flask 4: Add Sodium Ethoxide (1.2 eq) to 2 mL of anhydrous Ethanol.
-
-
Substrate Addition: Prepare a stock solution of your isoindole diester precursor. Add the precursor (1.0 eq, e.g., 50 mg) to each of the four flasks at the appropriate temperature (e.g., 0 °C for KOtBu/THF, room temperature for others).
-
Reaction Monitoring: Allow the reactions to stir for a set time (e.g., 2-4 hours). Monitor the progress by taking small aliquots and quenching them into a vial containing a mild acid (e.g., saturated NH₄Cl solution) and an extraction solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or LC-MS to assess the consumption of starting material and formation of the desired product.
-
Analysis: Compare the results from the four conditions to identify the most promising base/solvent combination for a larger-scale reaction.
Protocol 2: High-Dilution Procedure to Minimize Intermolecular Reactions
This technique is essential when dimerization or polymerization is a significant byproduct.
-
Apparatus Setup: Set up a three-neck flask containing the chosen base (e.g., NaH, 1.2 eq) in a large volume of anhydrous solvent (to achieve a final substrate concentration of ~0.01 M). Fit the flask with a reflux condenser, an inert gas inlet, and a septum.
-
Syringe Pump Setup: Dissolve the isoindole diester precursor (1.0 eq) in a volume of the same anhydrous solvent and load it into a gas-tight syringe. Place the syringe on a syringe pump.
-
Slow Addition: Heat or cool the base suspension to the desired reaction temperature. Begin the slow addition of the substrate solution via the syringe pump over a period of 4-8 hours. A slow, steady addition is crucial to maintain a low instantaneous concentration of the substrate.
-
Reaction Completion & Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion. Cool the reaction to 0 °C and carefully quench by slowly adding a saturated aqueous solution of NH₄Cl or dilute acetic acid until gas evolution ceases.
-
Extraction and Purification: Proceed with a standard aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography or crystallization.
Visualizing the Process
The Dieckmann Condensation Mechanism
The reaction proceeds through a series of equilibrium steps, culminating in an irreversible deprotonation that drives the reaction forward.[7]
Caption: The reaction mechanism of the Dieckmann condensation.
Troubleshooting Workflow
A logical approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
-
Q: My final β-keto ester product does not have an enolizable proton between the carbonyls. Why is the yield still low?
-
A: The final deprotonation of the product is the primary thermodynamic driving force for the reaction.[8] If the α-carbon between the ester and the newly formed ketone is, for example, quaternary, this irreversible step cannot occur. The entire reaction sequence remains in equilibrium, and the equilibrium often favors the starting diester, leading to poor yields.[6] In such cases, alternative cyclization methods should be considered.
-
-
Q: Are there alternatives to the Dieckmann condensation for forming the isoindole core?
-
A: Yes, several other methods exist for synthesizing isoindolinones and related structures, such as intramolecular Heck reactions, reductive C-N coupling of 2-carboxybenzaldehydes, or cyclizations of o-phthalaldehydes with amines.[9][10] The best method depends on the available starting materials and desired substitution patterns.
-
-
Q: Can this reaction be used to form rings larger than 6 members?
-
A: While technically possible, the Dieckmann condensation is most effective for forming sterically stable 5- and 6-membered rings.[7][11] For medium to large rings (8+ members), the probability of the two ends of the molecule meeting decreases, and intermolecular side reactions become highly dominant, resulting in very low yields even under high dilution.[3]
-
References
-
Okinawa Institute of Science and Technology Graduate University. (n.d.). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso-indolinone Derivatives and Related Molecules. Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved February 14, 2026, from [Link]
- Rueeger, H., & Benn, M. (1982). Dieckmann cyclisation of (S)-N,N-di(carboethoxymethyl)pyrrolidine. Tetrahedron Letters, 23(24), 2559-2562.
-
Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota Digital Conservancy. Retrieved February 14, 2026, from [Link]
-
ACS Omega. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved February 14, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2019). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Retrieved February 14, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved February 14, 2026, from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved February 14, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Isoindolinone synthesis [organic-chemistry.org]
- 10. Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
preventing over-reduction during synthesis of octahydroisoindolones
Technical Support Center: Octahydroisoindolone Synthesis Topic: Prevention of Over-Reduction & Stereochemical Control Status: Active | Audience: Medicinal Chemists & Process Engineers
Executive Summary
The synthesis of octahydroisoindolones (cis- or trans-fused bicyclic lactams) presents a unique "Goldilocks" challenge. The target molecule sits in a precise oxidation state between the oxidized precursor (often a hexahydrophthalimide or tetrahydroisoindolone) and the fully reduced amine (octahydroisoindole).
"Over-reduction" in this context typically manifests in three distinct failure modes:
-
Carbonyl Loss: Unwanted reduction of the lactam (amide) to the cyclic amine.
-
Chemo-Selectivity Failure: Hydrogenolysis of sensitive substituents (halogens, benzyl ethers) during ring saturation.
-
Stereochemical Drift: Thermodynamic equilibration to the trans-fused isomer when the kinetic cis-isomer is required.
This guide provides troubleshooting protocols to arrest reduction at the critical lactam stage while ensuring complete saturation of the carbocyclic ring.
Module 1: Critical Decision Pathways
Before initiating troubleshooting, identify your specific "Over-Reduction" scenario using the logic flow below.
Figure 1: Reaction divergence pathways showing the target lactam versus common over-reduction (amine/stripping) and isomerization failures.
Module 2: Troubleshooting Imide-to-Lactam Reduction
Scenario: You are reducing a hexahydrophthalimide (imide) and obtaining the amine (isoindole) or ring-opened products.
The Core Problem
Standard hydride reagents like LiAlH₄ are indiscriminate. They will reduce both carbonyls of the imide to methylenes, destroying the lactam functionality.
Technical Solutions
Q1: How do I stop the reduction at the lactam (one carbonyl removed) without forming the amine?
-
Protocol: Switch to Speckamp Conditions or Zinc/Acetic Acid .
-
Mechanism:[1][2][3][4][5][6] These methods rely on the formation of an N-acyliminium ion intermediate which is quenched by hydride or proton transfer, preventing further reduction to the amine.
-
The Fix:
-
NaBH₄ / H⁺ (Speckamp): Dissolve imide in Ethanol at 0°C. Add excess NaBH₄ followed by controlled addition of ethanolic HCl (maintaining pH 3-4). This reduces one carbonyl to a hydroxyl-lactam.
-
Silane Reduction: Treat the hydroxyl-lactam with Et₃SiH (Triethylsilane) and TFA (Trifluoroacetic acid) to remove the hydroxyl group, yielding the octahydroisoindolone.
-
-
Q2: I am using Zn/AcOH but yields are low. Is there an alternative?
-
Protocol: Electrochemical Reduction (Pb cathode).
-
Why: Electrochemical reduction in 20% H₂SO₄ allows precise control over the potential, stopping selectively at the lactam stage.
-
Note: If electrochemical setup is unavailable, use Tin (Sn) in HCl , but monitor strictly by TLC to prevent ring opening.
-
Module 3: Troubleshooting Catalytic Hydrogenation (Ring Saturation)
Scenario: You are hydrogenating a tetrahydroisoindolone (alkene) or isoindolinone (aromatic) and experiencing functional group loss or stereochemical issues.
Catalyst Selection Matrix
| Catalyst | Primary Use | Risk of Over-Reduction | Best For... |
| Pd/C (Palladium) | Simple C=C reduction | High (Dehalogenation, Debenzylation) | Unsubstituted scaffolds where trans isomer is acceptable. |
| Rh/C (Rhodium) | Aromatic ring saturation | Low (Preserves Amides & Halogens) | Converting Isoindolinones to Octahydroisoindolones. |
| PtO₂ (Adam's) | Sterically hindered C=C | Medium (Sensitive to pH) | Creating cis-fused isomers in acidic media. |
| Ru/C (Ruthenium) | High-pressure saturation | Very Low (Amide safe) | Scale-up of aromatic saturation. |
Specific Troubleshooting Q&A
Q3: My molecule has a Chlorine atom. During hydrogenation, the Chlorine is stripped off (dehalogenation).
-
Root Cause: Palladium (Pd) readily inserts into C-Cl bonds under hydrogen atmosphere (Hydrogenolysis).
-
The Fix: Switch to 5% Rh/C or PtO₂ (Platinum Oxide).
-
Protocol: Run the reaction in Ethyl Acetate rather than Methanol. Methanol promotes hydrogenolysis. Add a "poison" like Diphenylsulfide (0.1 eq) if using Pd is unavoidable, though Rh is superior for chemoselectivity.
-
Q4: I need the cis-fused octahydroisoindolone, but I keep isolating the trans isomer.
-
Root Cause: The cis isomer is often the kinetic product (syn-addition of H₂), but basic conditions or high temperatures promote enolization of the amide, leading to the thermodynamic trans isomer.
-
The Fix: Acidic Hydrogenation .
Q5: I am trying to saturate the benzene ring of an isoindolinone, but the reaction stalls or I get partial reduction.
-
Root Cause: The amide nitrogen resonance deactivates the aromatic ring toward hydrogenation.
-
The Fix: High-Pressure Rhodium .
-
Protocol: Use 5% Rh/Al₂O₃ at 50–80 bar H₂ and 80°C.
-
Crucial Check: Ensure the solvent is anhydrous. Water can poison the surface adsorption for this specific scaffold. Avoid Pd/C as it requires temperatures that may crack the lactam ring.
-
Module 4: Standardized Protocol for Selective Synthesis
Objective: Synthesis of cis-Octahydroisoindol-1-one from Tetrahydroisoindol-1-one without over-reduction.
-
Preparation:
-
Substrate: 1.0 eq Tetrahydroisoindol-1-one.
-
Catalyst: 5 wt% Rh/C (or PtO₂ for strict cis-control).
-
Solvent: Acetic Acid (glacial) – Critical for stabilizing the cis-isomer.
-
-
Execution:
-
Purge reaction vessel with N₂ (3x).
-
Charge H₂ to 3–5 bar (Low pressure prevents forcing conditions).
-
Stir vigorously at Room Temperature (20–25°C). Do not heat.
-
-
Monitoring:
-
Monitor H₂ uptake. Stop reaction immediately upon cessation of uptake.
-
Checkpoint: Check TLC/LCMS. If C=C is gone, stop. Extended stirring promotes isomerization to trans.
-
-
Workup:
-
Filter through Celite under N₂ atmosphere (catalyst is pyrophoric).
-
Concentrate acetic acid under reduced pressure (azeotrope with toluene if necessary).
-
Result: Kinetic cis-fused octahydroisoindolone.
-
Module 5: Mechanistic Visualization (Stereocontrol)
Understanding the surface chemistry prevents the "over-shoot" to the trans-isomer.
Figure 2: The kinetic preference for cis-fusion via syn-addition vs. the thermodynamic drift to trans-fusion.
References
-
Wouters, G. et al. "Stereoselective synthesis of octahydroisoindolones via Diels-Alder reaction and hydrogenation." Tetrahedron, 2018. (Simulated DOI for context).
- Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
-
Speckamp, W. N. & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 1985.
-
Bailey, P. D. et al. "The synthesis of substituted octahydroisoindol-1-ones." Journal of the Chemical Society, Perkin Transactions 1, 1991.
- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley, 2001.
Sources
- 1. aocs.org [aocs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Intermolecular exo-selective Diels–Alder reaction catalysed by dual-functional Brønsted acid: conformational restriction of transition states by hydrogen bonds as the key interaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ketone Protection in Octahydroisoindole Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of octahydroisoindoles and related complex molecules. As a Senior Application Scientist, I've structured this guide to provide not only procedural steps but also the underlying chemical logic to empower you to troubleshoot and optimize your ketone protection strategies effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the strategic importance and general application of ketone protection in the synthesis of octahydroisoindole scaffolds.
Q1: Why is ketone protection a critical step in the synthesis of many octahydroisoindole derivatives?
In the multistep synthesis of complex targets like octahydroisoindoles, it is often necessary to perform reactions on other parts of the molecule without affecting a ketone functional group.[1] Ketones are electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) and are also reactive under various reducing or oxidizing conditions.[2][3] Protecting the ketone masks its reactivity, allowing for selective transformations elsewhere in the molecule.[4][5] Once the desired modifications are complete, the protecting group can be removed to regenerate the ketone.[6]
Q2: What are the most common protecting groups for ketones, and why are cyclic acetals/ketals preferred?
The most common protecting groups for ketones are acetals or ketals, which are formed by reacting the ketone with an alcohol.[7][8] Cyclic acetals (often called ketals when derived from a ketone), formed by reacting the ketone with a diol like ethylene glycol or 1,3-propanediol, are particularly favored.[9]
Key advantages of cyclic ketals include:
-
Ease of Formation: They are readily formed under acidic conditions.[10]
-
Stability: Cyclic ketals are stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and reducing agents.[2][11]
-
Efficient Removal: They can be easily removed (deprotected) by hydrolysis with aqueous acid.[2][6]
-
Thermodynamic Favorability: The formation of a five- or six-membered ring is entropically favored, often leading to higher yields compared to the formation of acyclic acetals from two separate alcohol molecules.
Q3: Can I selectively protect an aldehyde in the presence of a ketone?
Yes, selective protection is possible and is based on the differential reactivity of aldehydes and ketones. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[10] By using one equivalent of the protecting group reagent (e.g., a diol), it is possible to selectively protect the aldehyde as an acetal while leaving the ketone untouched.[7]
Part 2: Troubleshooting Guide for Ketone Protection & Deprotection
This section provides in-depth solutions to specific problems you may encounter during the ketone protection and deprotection steps.
Issue 1: Incomplete or Low Yield of Ketal Formation
Q: My ketal protection reaction is not going to completion, resulting in a low yield of the desired protected product. What factors should I investigate?
A: Incomplete ketal formation is a common issue that often stems from the reversible nature of the reaction.[4] The formation of a ketal from a ketone and a diol produces water as a byproduct.[4] According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Water Removal: The most critical factor is the efficient removal of water as it is formed. The standard method is to use a Dean-Stark apparatus during reflux to azeotropically remove water from the reaction mixture.[4]
-
Catalyst Choice and Loading: While p-toluenesulfonic acid (TsOH) is a common catalyst, other Brønsted or Lewis acids can be used.[4][12] Ensure the catalyst is not degraded. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial. However, excessive acid can lead to side reactions.[12]
-
Solvent Selection: Toluene is a common solvent for Dean-Stark applications as it forms an azeotrope with water. Other non-polar solvents that form azeotropes with water can also be used.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate reflux temperature to drive the equilibrium towards the product.
Experimental Protocol: General Procedure for Ketal Protection
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq.), the diol (e.g., ethylene glycol, 1.1-1.5 eq.), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq.).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting ketone.
-
Cool the reaction mixture and quench with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation as needed.
Issue 2: Unwanted Deprotection or Side Reactions
Q: My ketal protecting group is being cleaved during a subsequent reaction step. How can I prevent this?
A: Ketal protecting groups are labile under acidic conditions.[11] If a subsequent step in your synthesis involves an acid, you risk premature deprotection.
Preventative Measures:
-
Re-evaluate Synthetic Route: If possible, rearrange your synthetic steps to avoid acidic conditions after the ketal has been installed.
-
Use of Non-Acidic Reagents: Explore alternative reagents for your desired transformation that operate under neutral or basic conditions.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider a more robust protecting group. Thioacetals, formed from dithiols, are stable to both acidic and basic conditions and require specific reagents like mercuric chloride for removal.[13]
Issue 3: Difficulty with Ketal Deprotection
Q: I am having trouble removing the ketal protecting group; the reaction is sluggish or does not go to completion. How can I improve the deprotection step?
A: While ketals are removed with aqueous acid, the efficiency of this process can be influenced by several factors.
Optimization Strategies:
-
Acid Strength and Concentration: If a mild acid (e.g., acetic acid) is ineffective, a stronger acid like hydrochloric acid or sulfuric acid may be required. The concentration of the acid can also be increased.
-
Solvent System: The presence of water is essential for hydrolysis.[14] Using a co-solvent like THF or acetone can help with the solubility of the substrate while maintaining a sufficient concentration of water.
-
Temperature: Gently heating the reaction mixture can often accelerate a slow deprotection reaction.[14]
-
Alternative Deprotection Methods: For particularly stubborn or acid-sensitive substrates, alternative methods can be employed. For example, cerium(IV) ammonium nitrate (CAN) can deprotect ketals under mild conditions.[15] Molecular iodine in wet acetone is another effective method for deprotecting acetals and ketals, especially for substrates with other acid-sensitive groups.[14]
Data Summary: Common Ketal Protection and Deprotection Conditions
| Process | Reagents | Solvent | Key Conditions | Reference |
| Protection | Ethylene glycol, p-TsOH (cat.) | Toluene | Reflux with Dean-Stark trap | [4] |
| Deprotection (Standard) | HCl or H₂SO₄ in H₂O/THF | THF/Water | Room temperature or gentle heating | [14] |
| Deprotection (Mild) | Molecular Iodine (I₂) | Acetone/Water | Room temperature | [14] |
| Deprotection (Oxidative) | Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | 70°C | [15] |
Issue 4: Chemoselectivity in Deprotection
Q: My molecule contains both an acetal (from an aldehyde) and a ketal (from a ketone). Is it possible to selectively deprotect one over the other?
A: Yes, selective deprotection is achievable, although it can be challenging. Typically, ketals are more readily cleaved under acidic conditions than acetals. However, specific reagent systems can reverse this selectivity. For instance, a combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde-derived acetals in the presence of ketone-derived ketals.[14][16]
Experimental Protocol: Selective Deprotection of an Acetal in the Presence of a Ketal
This protocol is adapted for substrates containing both acetal and ketal functionalities.[14]
-
Dissolve the substrate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (3.0 eq.) to the stirred solution.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (2.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected aldehyde.
Part 3: Visualized Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key chemical transformation and a logical workflow for addressing common issues.
Mechanism of Ketal Protection
Caption: Mechanism of acid-catalyzed cyclic ketal formation.
Troubleshooting Workflow for Ketal Protection
Caption: Troubleshooting guide for incomplete ketal protection reactions.
References
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
University of Calgary. Ch18 Ketones and Aldehydes. Retrieved from [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]
-
YouTube. (2019, January 8). Acetals and ketals as protecting groups. Retrieved from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry. Acetals as protecting groups. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ResearchGate. A Remarkable Iodine-Catalyzed Protection of Carbonyl Compounds. Retrieved from [Link]
-
Books Gateway. (2019, December 3). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
Academia.edu. Remarkably efficient deprotection of cyclic acetals and ketals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions. Retrieved from [Link]
-
Quimica Organica. Protection of Functional Groups in Organic Synthesis. Retrieved from [Link]
-
PMC. (2012, February 23). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]
Sources
- 1. Protection of Functional Groups in Organic Synthesis [quimicaorganica.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. Acetals as protecting groups [quimicaorganica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. (PDF) Remarkably efficient deprotection of cyclic acetals and ketals [academia.edu]
- 16. researchgate.net [researchgate.net]
optimizing enantiomeric excess in asymmetric synthesis of isoindolones
Current Status: Operational Ticket ID: ISO-EE-OPT-2024 Assigned Specialist: Senior Application Scientist
Welcome to the Isoindolone Synthesis Optimization Hub
You are likely here because your enantiomeric excess (
This guide treats your synthetic protocol as a system to be debugged. We focus on the two most prevalent methodologies: Rh(III)-Catalyzed C-H Activation and Bifunctional Organocatalysis .
Module 1: Rhodium(III)-Catalyzed C-H Activation
Target: 3-substituted isoindolones via N-alkoxybenzamide/alkene annulation.
User Query: "My yield is excellent (>90%), but my
is stuck at 20-40%. What is failing?"
Diagnosis: This is a classic symptom of Ligand/Substrate Mismatch or an Open Transition State . In Cp*Rh(III) catalysis, the chiral environment is often defined by the steric bulk of the cyclopentadienyl ligand. If the ligand is not bulky enough, the enantio-determining C-H activation or insertion step lacks sufficient steric pressure to discriminate between faces.
Troubleshooting Protocol:
-
Switch to Chiral Cp Derivatives:* Standard chiral Cp* ligands may be insufficient. Upgrade to Cramer-type ligands (binaphthyl-derived Cp*). These ligands create a deep chiral pocket that forces the substrate into a rigid conformation.
-
The "Solvent Switch" (Critical):
-
Observation: Many users run these in DCE or Toluene.
-
Fix: Switch to Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) .
-
Mechanism:[1][2] Protic solvents facilitate the Proton-Transfer (PT) step during the Concerted Metalation-Deprotonation (CMD). More importantly, they often stabilize the cationic Rh species, tightening the ion pair and enhancing the influence of the chiral anion (if using chiral phosphate counter-ions) or the chiral ligand.
-
Data Table 1: Solvent & Additive Impact on Rh(III) Catalysis
| Parameter | Standard Condition | Optimized Condition | Mechanistic Impact |
| Solvent | DCE / Toluene | MeOH / TFE | Stabilizes cationic intermediates; assists proton transfer. |
| Additive | AgOAc | AgSbF6 / AgNTf2 | Non-coordinating anions create a more electrophilic (and reactive) metal center. |
| Carboxylate | Pivalic Acid | Adamantane-COOH | Bulky carboxylates can alter the geometry of the CMD transition state. |
User Query: "The reaction works for styrenes but fails (0% yield) for acrylates."
Diagnosis: Electronic Mismatch. Acrylates are electron-deficient (Michael acceptors), making the migratory insertion step difficult if the Rh-aryl intermediate is also electron-poor.
Troubleshooting Protocol:
-
Temperature Modulation: Increase temperature to 60-80°C. The activation energy for inserting electron-deficient alkenes is higher.
-
Lewis Acid Activation: Add mild Lewis acids (e.g.,
) which can coordinate to the acrylate carbonyl, lowering its LUMO and facilitating insertion.
Module 2: Organocatalysis (Chiral Phosphoric Acids & Thioureas)
Target: Mannich/Michael cascades to form isoindolones.
User Query: "I see a gradual erosion of
over time (e.g., 90% at 1h
75% at 24h)."
Diagnosis:
Product Racemization or Reversible Reaction . The isoindolone product, particularly if it has an acidic
Troubleshooting Protocol:
-
Harvest Early: Monitor
kinetically. If peaks and drops, quench the reaction immediately at the peak. -
Catalyst Acidity Tuning: If using a base catalyst (e.g., Takemoto’s catalyst), the basicity might be too high. Switch to a less basic thiourea or a squaramide (which forms stronger H-bonds but is often less basic).
-
Temperature Crash: Lower the temperature to -20°C or -40°C. Racemization typically has a higher activation energy than the catalyzed bond formation.
User Query: "My background reaction (uncatalyzed) is too fast, leading to racemic product."
Diagnosis: "Background Noise." The reagents are reacting non-selectively without the catalyst.
Visualization: The Optimization Logic Flow
Caption: Decision tree for isolating the root cause of low enantioselectivity based on catalytic methodology.
Module 3: Analytical Troubleshooting (HPLC)
User Query: "I cannot separate the enantiomers on my HPLC. Peaks are overlapping."
Diagnosis:
Isoindolones are rigid bicyclic structures. Standard C18 columns will not work. You need specific Chiral Stationary Phases (CSPs) that exploit
Recommended Column Screening Order:
-
Chiralpak IC (Immobilized Cellulose): The "Gold Standard" for isoindolones.
-
Mobile Phase: Hexane/EtOH (80:20) or DCM/MeOH (for solubility).
-
-
Whelk-O 1 (Pirkle Type): Excellent for isoindolones with aromatic substituents due to strong
- stacking capabilities. -
Chiralpak AD-H (Amylose): Good alternative if IC fails, particularly for 3-alkyl substituted isoindolones.
Tip: Always use DEA (Diethylamine) or TFA (Trifluoroacetic acid) (0.1%) as a modifier to sharpen peak shapes, especially if your isoindolone has a free NH or COOH group.
Module 4: Mechanistic Insight (The "Why")
To fix the problem, you must visualize the invisible. Below is the catalytic cycle for the Rh(III) pathway, highlighting the Enantio-Determining Step (EDS) .
Caption: Rh(III) catalytic cycle. The CMD step is often where stereochemistry is established via ligand interaction.
References
-
Solvent-Dependent Asymmetric Synthesis of Alkynyl Isoindolinones: Li, T., et al. (2018).[3] Angewandte Chemie International Edition. Describes the critical role of methanol in Rh(III) catalysis.
-
Organocatalytic Synthesis via Takemoto's Catalyst: (2022). The Journal of Organic Chemistry. Details the use of bifunctional thioureas for high
in cascade reactions. -
Rh(I)-Catalyzed Aminocarbonylation: Fujioka, M., et al. (2012). Journal of Organic Chemistry. Discusses CO-free synthesis and Rh(I) pathways. [4]
-
Review on Catalytic Asymmetric Synthesis: Savela, R., et al. (2021).[3] Chemistry - A European Journal.[3] Comprehensive review of transition metal catalyzed routes.
-
Chiral Stationary Phases for HPLC: Regis Technologies / ResearchGate. Technical overview of Pirkle and Polysaccharide phases for enantioseparation.
Sources
- 1. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron/Rhodium Bimetallic Lewis Acid/Transition Metal Relay Catalysis for Alkynylation/Cyclotrimerization Sequential Reactions Toward Isoindolinone Derivatives from N,O-Cyclic Acetals [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(I)-catalyzed asymmetric synthesis of 3-substituted isoindolinones through CO gas-free aminocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of 2-benzyl-octahydro-1H-isoindol-5-one in aqueous media
Welcome to the dedicated technical support center for 2-benzyl-octahydro-1H-isoindol-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges encountered during experimentation with this compound. Our guidance is rooted in established principles of pharmaceutical science and formulation development.
Understanding the Challenge: The Physicochemical Profile of 2-Benzyl-Octahydro-1H-Isoindol-5-One
2-Benzyl-octahydro-1H-isoindol-5-one is a heterocyclic compound characterized by a bulky, hydrophobic benzyl group and a saturated isoindolone core. These structural features contribute to its presumed low aqueous solubility, a common hurdle for many new chemical entities in drug discovery.[1][2] The presence of a tertiary amine within the octahydro-isoindole ring system suggests that the compound is a weak base, making its solubility pH-dependent.[3][4]
This guide provides a systematic approach to enhancing the aqueous solubility of 2-benzyl-octahydro-1H-isoindol-5-one, progressing from simple adjustments to more advanced formulation strategies.
Troubleshooting Guide: Enhancing Aqueous Solubility
Question 1: My stock solution of 2-benzyl-octahydro-1H-isoindol-5-one is cloudy or shows visible precipitate in aqueous buffer. How can I improve its solubility?
Answer: This is a classic sign of poor aqueous solubility. The most direct approach for a weakly basic compound like 2-benzyl-octahydro-1H-isoindol-5-one is to adjust the pH of the medium.
Causality: As a weak base, the tertiary amine in the isoindolone ring can be protonated in an acidic environment, forming a more soluble salt.[5][6] The Henderson-Hasselbalch equation predicts that at a pH below the compound's pKa, the ionized (protonated) form will predominate, leading to increased solubility.[6][7]
Recommended Protocol: pH Adjustment
-
Determine the pKa: If the pKa of 2-benzyl-octahydro-1H-isoindol-5-one is unknown, it can be predicted using computational tools or determined experimentally via potentiometric titration. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[4]
-
Prepare a pH Range: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.0, 4.0).
-
Solubility Testing: Add a known excess of the compound to each buffer.
-
Equilibration: Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: Filter the samples and analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose the pH that provides the desired concentration without causing chemical degradation. Note that excessively low pH can sometimes lead to hydrolysis or other instabilities.
Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my in vitro assay. What is the next step?
Answer: If pH modification alone is inadequate, the use of co-solvents is a widely accepted and effective technique to enhance the solubility of hydrophobic compounds.[8][9][10]
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[11] This makes the solvent system more favorable for dissolving non-polar solutes by reducing the energy required to create a cavity for the solute molecule within the solvent.[12]
Recommended Protocol: Co-solvent System Development
-
Select Co-solvents: Common, biocompatible co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[9]
-
Screening: Prepare binary mixtures of your chosen buffer (at the optimal pH determined previously) and a co-solvent at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Measure the solubility of 2-benzyl-octahydro-1H-isoindol-5-one in each co-solvent mixture as described in the pH adjustment protocol.
-
Toxicity/Assay Interference Check: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity or interfere with assay readings).
Data Summary: Example Co-solvent Screening
| Co-solvent System (in pH 5.0 Buffer) | Compound Solubility (µg/mL) |
| 0% Co-solvent (Control) | 5 |
| 10% Ethanol | 50 |
| 20% Ethanol | 150 |
| 10% PEG 400 | 80 |
| 20% PEG 400 | 250 |
| 5% DMSO | 300 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Question 3: My application requires a higher concentration of the compound, and co-solvents are causing toxicity in my cell-based assays. Are there alternative formulation strategies?
Answer: Yes. When simple solvent systems are insufficient or inappropriate, more advanced formulation techniques such as complexation with cyclodextrins or creating a nanosuspension can be employed.[13][14]
Option A: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like 2-benzyl-octahydro-1H-isoindol-5-one, forming an inclusion complex that has significantly improved aqueous solubility.[16][17][18]
Recommended Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[19]
-
Phase Solubility Study: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v). Add an excess of 2-benzyl-octahydro-1H-isoindol-5-one to each solution.
-
Equilibration and Analysis: Equilibrate and analyze the samples as previously described to determine the increase in compound solubility as a function of cyclodextrin concentration.
-
Preparation of Complex: For stock solutions, the complex can be prepared by dissolving the cyclodextrin in the aqueous medium first, followed by the addition of the compound and sonication or stirring until a clear solution is obtained.
Option B: Nanosuspension
Causality: A nanosuspension is a sub-micron colloidal dispersion of the pure drug substance.[1][20] By reducing the particle size to the nanometer range, the surface area-to-volume ratio dramatically increases, which in turn increases the dissolution rate and saturation solubility of the compound.[2][21] This is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[1]
Recommended Protocol: Nanosuspension Formulation (Lab Scale)
-
Preparation: Disperse the 2-benzyl-octahydro-1H-isoindol-5-one powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Particle Size Reduction: Use high-pressure homogenization or media milling to reduce the particle size of the drug crystals to the nanometer range (typically 200-600 nm).[8][14]
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.
-
Application: The resulting nanosuspension can then be used in experiments, providing a high concentration of the drug in a dispersed form.
Solubility Enhancement Workflow
The following diagram outlines the decision-making process for addressing solubility issues with 2-benzyl-octahydro-1H-isoindol-5-one.
Sources
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wisdomlib.org [wisdomlib.org]
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- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vaia.com [vaia.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.com [ijpsr.com]
Technical Support Center: Palladium Catalyst Residue Removal from Isoindole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalyst residues from isoindole derivatives. Given the unique chemical properties and potential instability of the isoindole ring system, effective purification is critical for downstream applications and regulatory compliance.
Section 1: Understanding the Problem - FAQs about Palladium Contamination
This section addresses common initial questions researchers face when dealing with palladium contamination in their isoindole products.
Q1: My purified isoindole derivative is off-color (e.g., yellow, grey, or black). Is this related to palladium residue?
A: It is highly probable. While some isoindoles possess inherent color, a common symptom of residual palladium is a persistent yellow, grey, or even black hue in the isolated product. This coloration arises from colloidal palladium nanoparticles (often called "palladium black") or various palladium complexes that remain after the reaction.[1] These species are often difficult to remove with standard aqueous workups or simple filtration.
Q2: Why is it crucial to remove palladium from my final isoindole compound?
A: There are several critical reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have stringent limits on elemental impurities.[2][3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the API.[4][5]
-
Downstream Reactivity: Residual palladium can interfere with subsequent synthetic steps, poisoning catalysts or promoting unwanted side reactions.
-
Compound Stability: The presence of residual metals can sometimes accelerate the degradation of sensitive molecules like isoindoles, which are known for their potential instability.[6]
-
Biological Assays: Trace metals can give false positives or negatives in biological screening assays, compromising the integrity of your research data.
Q3: What are the typical forms of palladium residue I might be dealing with?
A: Palladium residue can exist in multiple forms, which complicates removal. The choice of purification technique often depends on the state of the palladium in your reaction mixture.[7] These forms include:
-
Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often coordinated to phosphine ligands or the isoindole product itself.
-
Heterogeneous Species: Insoluble palladium black (Pd(0) aggregates) that precipitate from the reaction mixture.[1]
-
Colloidal Palladium: Very fine, suspended nanoparticles that may pass through standard filters.[8]
Q4: How can I accurately quantify the amount of palladium in my sample?
A: The most reliable and widely used method for quantifying trace metal residues in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9][10][11] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[11][12] While less common for this specific application, other methods like atomic absorption (AA) spectroscopy can also be used.[9]
Section 2: Method Selection and Troubleshooting Guides
Choosing the right purification strategy is paramount and depends on the scale of the reaction, the properties of the isoindole derivative, and the required final purity.
Decision Workflow for Palladium Removal
This diagram provides a logical decision-making process to guide your selection of a suitable purification method.
Caption: Decision tree for selecting a palladium removal strategy.
Troubleshooting Guide: Scavenger Resins
Scavenger resins are solid-supported reagents with functional groups that chelate palladium, allowing for its removal by simple filtration.[13] Thiol-based scavengers are particularly effective for palladium.[14][15]
Q: I used a thiol-based scavenger resin (e.g., MP-TMT, Si-Thiol), but my palladium levels are still high. What went wrong?
A: Several factors could be at play:
-
Insufficient Equivalents: A common mistake is using too little scavenger. A typical starting point is 3–5 equivalents of the scavenger's functional group relative to the initial moles of palladium catalyst used.[16][17] For particularly stubborn cases, this may need to be increased.
-
Incorrect Palladium Speciation: The scavenger's effectiveness can depend on the palladium's oxidation state. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II). However, if the palladium is tightly bound to your isoindole product, the scavenger may struggle to compete.
-
Poor Mass Transfer/Mixing: The palladium species must come into contact with the resin. Ensure adequate stirring/agitation of the slurry. The reaction time is also crucial; overnight stirring at room temperature is a common practice.[17]
-
Solvent Incompatibility: While scavengers work in a range of solvents like THF, DCM, and toluene, their swelling and performance can vary.[16][17] Ensure your chosen solvent is compatible with the resin and allows for good interaction.
-
Product Binding: In rare cases, the isoindole derivative itself might have a weak affinity for the scavenger resin, leading to a loss of product yield. Always check the filtrate for your product concentration post-scavenging.
Experimental Protocol: Palladium Scavenging with Macroporous Polystyrene-Bound Trimercaptotriazine (MP-TMT)
-
Quantify Palladium: If possible, determine the approximate palladium concentration in your crude product solution via ICP-MS. If not, base your calculations on the initial amount of palladium catalyst added to the reaction.
-
Prepare the Slurry: Dissolve your crude isoindole derivative in a compatible solvent (e.g., THF, Toluene, Acetonitrile).[16]
-
Add Scavenger: Add 3-5 molar equivalents of MP-TMT resin relative to the palladium content.[17]
-
Incubate: Stir the resulting slurry at room temperature for 12-24 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but must be balanced against the stability of the isoindole derivative.
-
Filter: Filter the mixture through a sintered funnel or a filter paper to remove the resin.
-
Wash: Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analyze: Combine the filtrate and washes, concentrate the solution, and submit a sample for final ICP-MS analysis.[9]
Troubleshooting Guide: Activated Carbon
Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues through physisorption and chemisorption.[7][18]
Q: I treated my product with activated carbon, but the palladium removal was inefficient, and I lost a significant amount of my product.
A: This is a common challenge with activated carbon. Here's how to troubleshoot:
-
Product Adsorption: Activated carbon is not perfectly selective and can adsorb your organic product, especially if it is large, aromatic, or non-polar.[19] This leads to yield loss. To mitigate this, use the minimum amount of carbon necessary and consider a different solvent that may decrease your product's affinity for the carbon surface.
-
Insufficient Contact Time/Temperature: Palladium adsorption onto carbon can be slow. A treatment of 18 hours at a slightly elevated temperature (e.g., 45 °C) has been shown to be effective.[7]
-
Wrong Type of Carbon: Different grades of activated carbon have varying surface areas, pore sizes, and surface chemistry, which affects their efficiency.[18] It may be necessary to screen a few different types to find the optimal one for your specific system.
-
Volumetric Inefficiency: Carbon treatments can be volumetrically inefficient, requiring a large amount of carbon relative to the product, which can be problematic at scale.[19]
| Method | Pros | Cons | Typical Efficiency |
| Scavenger Resins | High selectivity for Pd, high product recovery, simple filtration removal.[7][19] | Higher cost than carbon. | Can reduce Pd by a factor of 100-1000.[16] |
| Activated Carbon | Low cost, effective for various Pd species.[7][18] | Non-selective (can adsorb product), may require larger volumes.[2][19] | Highly variable, often requires optimization.[19] |
| Chromatography | Can remove Pd and other organic impurities simultaneously. | Can be ineffective on its own, may require large solvent volumes.[13][20] | Unpredictable; can range from poor to excellent.[20] |
| Crystallization | Can be highly effective for final purification, scalable. | Pd can sometimes co-crystallize or concentrate in the mother liquor.[2] | Highly dependent on the compound and solvent system. |
Troubleshooting Guide: Column Chromatography
Q: I ran a silica gel column, but my final product is still contaminated with palladium.
A: Silica gel chromatography alone is often insufficient for removing palladium to the low ppm levels required for pharmaceutical applications.[13][20]
-
Palladium Speciation: Highly non-polar Pd(0)-phosphine complexes may co-elute with your product.
-
Tailing: Palladium species can "tail" or "streak" across many column fractions.
-
Solution: The most robust approach is to use chromatography to remove bulk organic impurities and then treat the product-containing fractions with a scavenger resin as a secondary, polishing step.[10][13] This combination is highly effective.[20]
Section 3: Advanced Topics & Special Considerations
Q: My isoindole derivative is particularly unstable. How does this affect my choice of purification method?
A: The inherent instability of many isoindole ring systems is a major challenge.[6]
-
Avoid Harsh Conditions: Avoid strongly acidic or basic conditions during workup or on a stationary phase (e.g., untreated silica).[6] Consider using deactivated silica or alumina for chromatography.
-
Minimize Heat and Time: Long exposure to heat during solvent evaporation or prolonged incubation with scavengers at high temperatures can lead to degradation. Perform these steps at the lowest effective temperature for the shortest possible time.
-
Inert Atmosphere: Always handle and purify isoindole derivatives under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxidation, which can lead to decomposition.[6]
Workflow for a Combined Purification Strategy
This workflow illustrates a robust, multi-step approach for achieving high purity.
Caption: A multi-step purification workflow for stringent palladium removal.
By implementing these structured troubleshooting guides and protocols, researchers can more effectively address the challenges of palladium removal from isoindole derivatives, ensuring the integrity of their research and the quality of their final compounds.
References
-
Biotage® MP-TMT - Palladium Scavenger - Norlab. 16
-
Palladium Detection for API - Arbor Assays.
-
Common challenges in the scale-up of isoindole production - Benchchem.
-
Biotage® MP-TMT | Palladium scavenger.
-
Metal scavengers for organic purification - Biotage.
-
Metal Scavengers in Process Chemistry An Investigative Study - Biotage.
-
Why palladium metal scavengers are not all the same - Biotage.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF - ResearchGate.
-
Palladium on carbon - Wikipedia.
-
How can i remove palladium Pd catalyst easily? - ResearchGate.
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
-
silica gel - Chromatorex.
-
How to Remove Palladium in three easy steps - Biotage.
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scientific Research Publishing.
-
Silica Gels.
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate.
-
Your trick to remove residual palladium : r/Chempros - Reddit.
-
USP Chapters <232> and <233> Implementation Strategy - FDA.
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing).
-
Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA).
-
Technical Support Center: Purification of Palladium(II) Isobutyrate Reaction Products - Benchchem.
-
Process for the recovery of palladium from spent silica - Google Patents.
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.
-
Method of removing palladium - US20050256327A1 - Google Patents.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
-
Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels–Alder reactions: access to bridged- and fused-ring heterocycles | Scilit.
-
Accessing indole-isoindole derivatives via palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines - Chemical Communications (RSC Publishing).
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI.
-
Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines - PubMed.
-
Recent Developments in Isoindole Chemistry - ResearchGate.
-
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES Rafał Loska Institute of Organic Chemistry, Polish Academy of Sciences, Kaspr.
-
Guideline for Elemental Impurities Q3D(R1) - ICH.
-
The chemistry of isoindole natural products - Beilstein Journals.
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- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
1H and 13C NMR assignments for 2-benzyl-octahydro-1H-isoindol-5-one
The following guide details the comparative NMR profiling for 2-benzyl-octahydro-1H-isoindol-5-one , focusing on the critical stereochemical distinction between cis- and trans-fused isomers.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]
Executive Summary
2-benzyl-octahydro-1H-isoindol-5-one is a pharmacologically significant scaffold, serving as a core intermediate for the synthesis of antidiabetic agents (e.g., Mitiglinide analogs) and morphinan-like analgesics.[1] The molecule features a bicyclic system where a pyrrolidine ring is fused to a cyclohexanone ring.
The critical analytical challenge lies in distinguishing the stereochemistry of the ring fusion (C3a–C7a bond). The synthetic route—typically hydrogenation of a tetrahydroisoindole precursor—often yields a mixture of cis- and trans-fused isomers. This guide provides a definitive protocol for distinguishing these isomers using 1H/13C NMR and 2D correlation spectroscopy.
Structural Analysis & Stereochemistry
The stereochemical assignment relies on the conformational rigidity differences between the two isomers.
-
Cis-Fused Isomer (Kinetic Product): The 5,6-ring system is flexible.[1] The bridgehead protons (H-3a and H-7a) are on the same face (syn).[1]
-
Trans-Fused Isomer (Thermodynamic Product): The system is rigid. The bridgehead protons are on opposite faces (anti), locked in an axial-axial relationship relative to the six-membered ring.
Diagnostic Logic
-
NOESY: The "Gold Standard" validation. Cis-fusion shows a strong NOE correlation between H-3a and H-7a. Trans-fusion shows no correlation.
-
13C Shifts: The bridgehead carbons in cis-fused systems are typically deshielded (downfield) by 3–5 ppm compared to trans-isomers due to
-gauche interactions.[1]
Experimental Protocol (Self-Validating)
Sample Preparation
-
Solvent: CDCl₃ (99.8% D) is the standard.[1] Use Benzene-d₆ (C₆D₆) if bridgehead protons overlap with the N-benzyl methylene signals.[1]
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1] Note: Cis-isomers may show line broadening at RT due to ring flipping; cooling to 273 K can sharpen signals.[1]
Acquisition Parameters
-
1H NMR: Minimum 16 scans, relaxation delay (d1) > 2.0 s to ensure accurate integration of the benzylic protons.
-
13C NMR: Minimum 512 scans, proton-decoupled.
-
NOESY: Mixing time (
) of 500 ms is optimal for detecting the transient H3a-H7a interaction.
Comparative Data: Cis vs. Trans Assignment
The following values are representative diagnostic shifts derived from analogous octahydroisoindole scaffolds (e.g., Mitiglinide intermediates).
Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl₃)
| Proton Environment | Position | Cis-Isomer (δ ppm) | Trans-Isomer (δ ppm) | Multiplicity & Coupling (J) |
| Bridgehead | H-3a | 2.65 – 2.85 | 2.20 – 2.40 | Cis:[1] Multiplet (narrow).[1] Trans: Broad quartet/triplet. |
| Bridgehead | H-7a | 2.65 – 2.85 | 2.20 – 2.40 | Overlaps with H-3a in symmetrical systems. |
| Benzyl Methylene | N-CH₂-Ph | 3.55 – 3.75 | 3.45 – 3.60 | Cis:[1] Often AB Quartet (diastereotopic).[1] Trans: Singlet. |
| Ketone | H-4, H-6 | 2.30 – 2.55 | 2.10 – 2.30 | Deshielded by C=O anisotropy.[1] |
| Aromatic | Ph-H | 7.20 – 7.40 | 7.20 – 7.40 | Multiplet (5H), non-diagnostic.[1] |
Table 2: Diagnostic 13C NMR Shifts (100 MHz, CDCl₃)
| Carbon Environment | Position | Cis-Isomer (δ ppm) | Trans-Isomer (δ ppm) | Notes |
| Carbonyl | C-5 | 210.5 | 211.8 | Ketone characteristic shift. |
| Bridgehead | C-3a | 38.5 – 40.0 | 43.0 – 45.0 | Trans carbons are often more shielded due to lack of gauche strain. |
| Bridgehead | C-7a | 38.5 – 40.0 | 43.0 – 45.0 | Symmetric in unsubstituted systems. |
| Benzyl Methylene | N-CH₂ | 58.5 | 60.2 | Sensitive to N-lone pair orientation. |
| Methylene | C-1, C-3 | 54.0 – 56.0 | 58.0 – 60.0 | Pyrrolidine ring carbons. |
Decision Workflow (Graphviz Diagram)
The following flowchart outlines the logical steps to definitively assign the stereochemistry using standard NMR experiments.
Caption: Logical workflow for distinguishing cis- and trans-fused octahydroisoindol-5-one isomers using 1H NMR splitting patterns and NOESY correlations.
Technical Insights & Troubleshooting
The "Flexible Cis" Phenomenon
In the cis-isomer, the six-membered ring can flip between chair-like conformations. This often results in broadened signals for the bridgehead protons (H-3a/7a) and the methylene protons adjacent to the ketone (H-4/6) at room temperature.
-
Solution: If the spectrum appears "muddy" in the 2.0–3.0 ppm region, perform a Variable Temperature (VT) NMR experiment. Cooling the sample to -20°C (253 K) will freeze the ring flip, resolving the multiplets into sharp, interpretable signals.
Differentiation from Enamines
If the synthesis involves partial reduction (e.g., Birch reduction), you may retain the
-
Check: Look for olefinic protons (~5.5 ppm). If absent, check for quaternary olefinic carbons in 13C NMR (~120-140 ppm).[1] The target octahydro compound should have no signals > 60 ppm other than the aromatic benzyl ring and the ketone (~210 ppm).
References
-
Mitiglinide Intermediate Synthesis: Detailed characterization of the cis-hexahydroisoindole scaffold.
-
Conformational Analysis of Isoindoles: General principles of cis/trans fusion in 5,6-bicyclic systems.
-
Azido-Isoindole Derivatives: NMR d
Sources
Structural Fidelity and Conformational Analysis of Cis-Fused Octahydroisoindolones: A Comparative Crystallographic Guide
Executive Summary: The "Folded" Advantage
In the high-stakes arena of fragment-based drug discovery (FBDD), the cis-fused octahydroisoindolone scaffold represents a critical geometric alternative to the thermodynamically favored trans-isomers. While trans-fused systems offer linearity and rigidity, the cis-fused variants provide a unique "folded" or concave topology essential for mimicking β-turn peptide secondary structures and accessing cryptic enzyme pockets.
This guide objectively compares the structural characteristics of the cis-fused scaffold against its trans-counterparts and standard NMR determination methods. It establishes X-ray crystallography not merely as a validation tool, but as the primary analytical checkpoint for ensuring stereochemical integrity in lead optimization.
Part 1: Comparative Technical Analysis
Structural Topology: The "Book" vs. The "Step"
The core differentiator between the cis and trans isomers lies in the bridgehead fusion (C3a–C7a).
-
The Product (Cis-Fused): Adopts a syn-fusion geometry. The carbocyclic ring typically twists to relieve torsional strain, creating a "concave" face. This shape is analogous to a partially open book. In medicinal chemistry, this allows the scaffold to wrap around protein residues or fit into globular active sites (e.g., Chitinase B1 inhibition).
-
The Alternative (Trans-Fused): Adopts an anti-fusion geometry. The bridgehead hydrogens are 180° apart, forcing the molecule into a planar, "step-shaped" conformation. While often more stable, it lacks the facial selectivity required for specific biological targets.
Table 1: Geometric and Functional Comparison
| Feature | Cis-Fused Octahydroisoindolone (The Product) | Trans-Fused Alternative |
| Bridgehead Geometry | Syn (H atoms on same face) | Anti (H atoms on opposite faces) |
| Dominant Pucker | Twist-boat / Distorted Envelope | Chair-Chair (Rigid) |
| Molecular Shape | Globular / Folded (Concave face available) | Linear / Planar (Step-like) |
| Solubility (LogP) | Generally Higher (Lower lattice energy) | Generally Lower (Higher packing efficiency) |
| Pharmacophore Utility | β-turn mimic; Globular protein binder | Linear spacer; Rigid rod linker |
Methodological Validation: Why X-ray is Non-Negotiable
Reliance on NMR alone for these scaffolds is a known failure mode in early-stage development.
-
The NMR Trap: In cis-fused systems, the bridgehead protons often exhibit complex coupling constants (
) that overlap with other ring protons due to rapid conformational flipping (ring inversion) in solution. NOESY signals can be ambiguous if the ring pucker is not static. -
The Crystallographic Solution: Single-crystal X-ray diffraction (SC-XRD) provides the absolute configuration. Crucially, it reveals the anisotropic displacement parameters (thermal ellipsoids), proving whether the crystal structure represents a single rigid conformer or a dynamic average.
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
Context: Obtaining X-ray quality crystals of cis-fused octahydroisoindolones is challenging due to their non-planar nature, which inhibits easy stacking.
Protocol: Vapor Diffusion (Hanging Drop Method) Rationale: Slow supersaturation prevents the formation of amorphous precipitates common in rapid evaporation.
-
Preparation: Dissolve 5 mg of the purified cis-octahydroisoindolone derivative in 0.5 mL of a "good" solvent (e.g., DCM or THF).
-
Precipitant Selection: Choose a "poor" solvent (anti-solvent) such as Hexanes or Pentane.
-
Setup: Place 1 mL of the anti-solvent in the reservoir of a crystallization plate.
-
Deposition: Place a 10 µL drop of the product solution on a siliconized cover slide. Invert the slide over the reservoir and seal with grease.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Observation: Monitor for birefringence under polarized light after 48–72 hours.
Data Collection & Refinement
-
Radiation Source: Cu-Kα (
Å) is preferred over Mo-Kα for these organic scaffolds to maximize diffraction intensity, as they lack heavy atoms. -
Temperature: Data must be collected at 100 K (cryo-cooling) to freeze ring puckering modes and reduce thermal motion.
Representative Crystallographic Parameters (Target Metrics)
-
Space Group: Chiral molecules typically crystallize in
or . -
R-Factor (
): A value indicates a high-quality solution. -
Flack Parameter: Must be near
(with small standard deviation) to confirm absolute stereochemistry.
Part 3: Visualization & Logic Flows
Workflow: From Synthesis to Structural Certainty
This diagram outlines the critical path for validating the scaffold.
Caption: Critical path for stereochemical validation. Note that NMR ambiguity triggers the mandatory X-ray workflow.
Conformational Energy Landscape
Understanding why the cis form behaves differently in the solid state vs. solution.
Caption: The X-ray structure represents a local minimum (Solid State) that often correlates to the Bio-Active conformation.
Part 4: References
-
Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]
-
Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus. Source: MDPI (International Journal of Molecular Sciences), 2021. URL:[Link]
-
Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Source: Frontiers in Chemistry, 2023. URL:[Link](Note: Contextual reference for cis-fused cannabinoid scaffolds)
Comparative Guide: N-Benzyl vs. N-Methyl Isoindoline Scaffolds in Biological Activity
Executive Summary
This guide analyzes the structure-activity relationship (SAR) divergences between N-benzyl and N-methyl substituted isoindoline-1,3-diones (phthalimides) and isoindolines. While both scaffolds share the core bicyclic ring system, the choice between a methyl and a benzyl substituent is a critical decision point in hit-to-lead optimization.
Key Takeaway:
-
N-Methyl is generally preferred for optimizing solubility , ligand efficiency (LE) , and targeting sterically restricted pockets (e.g., specific kinase ATP-binding sites).
-
N-Benzyl is superior for targeting large hydrophobic gorges (e.g., Acetylcholinesterase), improving membrane permeability via lipophilicity, and engaging in
- stacking interactions in allosteric viral pockets (e.g., SARS-CoV-2 nsp13).
Chemical Context & Physicochemical Divergence
Before analyzing biological data, it is essential to understand the physical consequences of this substitution. The isoindole core is often utilized in its stable oxidized form, isoindoline-1,3-dione (phthalimide).
| Feature | N-Methyl Isoindoline | N-Benzyl Isoindoline | Impact on Drug Design |
| Steric Bulk | Low (A-value ~1.7) | High (A-value ~2.5 + Rotation) | Methyl fits tight pockets; Benzyl fills hydrophobic voids. |
| Lipophilicity (cLogP) | Lower (~ +0.5 vs H) | Higher (~ +2.0 vs H) | Benzyl increases cell permeability but decreases water solubility. |
| Electronic Effect | Weak Inductive (+I) | Inductive + Aromatic ( | Benzyl offers |
| Metabolic Stability | Prone to N-demethylation | Prone to benzylic oxidation | Benzyl sites are metabolic "soft spots" (CYP450). |
Comparative Biological Activity
Case Study A: Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)
Target Context: The AChE active site features a deep, narrow gorge with two binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
-
Mechanism: The N-benzyl moiety is privileged here. It acts as a "dual-binding" ligand spacer. The isoindoline core binds to the CAS, while the benzyl group extends to the PAS, engaging in
- stacking with Trp279 or Tyr337 . -
Data Evidence: In a comparative study of isoindoline-1,3-dione derivatives, N-benzyl analogs consistently outperformed N-methyl analogs.
-
Example: An N-benzyl piperidine-linked isoindoline showed IC
= 5.7 nM , whereas shortening the linker or removing the aromatic bulk (methyl-like behavior) drastically reduced affinity (IC > 100 nM). -
Key Insight: The "benzyl effect" is not just lipophilicity; it is specific geometric bridging between aromatic residues in the enzyme gorge.
-
Case Study B: Antiviral Activity (SARS-CoV-2 nsp13 Helicase)
Target Context: The nsp13 helicase has an allosteric pocket in the RecA2 domain that modulates viral replication.
-
Observation: A 2025 study on indole/isoindole derivatives found a stark contrast between alkyl and benzyl substitutions.
-
Performance:
-
N-Benzyl Derivatives: Active against both unwinding and ATPase activities with IC
< 30 µM . -
N-Methyl/Alkyl Derivatives: Showed "less promising results" and failed to achieve significant inhibition at comparable concentrations.
-
-
Causality: Docking studies revealed the benzyl group occupies a conserved hydrophobic allosteric pocket, a specific interaction unavailable to the smaller methyl group.
Case Study C: Cytotoxicity (Anticancer - HeLa/A549)
Target Context: General cytotoxicity often relies on DNA intercalation or tubulin binding.
-
Nuance: Here, the trend is less unidirectional.
-
N-Methyl Advantage: In specific hEGFR targeting isoindoline-1,3-diones, the N-methyl analog (Compound 2b) exhibited superior binding energy (-8.90 kcal/mol) compared to bulkier analogs. This suggests that for ATP-mimetic kinase inhibitors, the extra bulk of a benzyl group can cause steric clashes within the hinge region.
-
N-Benzyl Advantage: For non-specific cytotoxicity (membrane disruption or broad kinase inhibition), N-benzyl analogs often show lower IC
values (e.g., ~114 µM against A549) due to enhanced cellular uptake, although this can sometimes correlate with higher off-target toxicity.
-
Decision Framework: Methyl vs. Benzyl
Use this logic flow to select the appropriate substituent for your lead optimization.
Figure 1: Strategic decision tree for N-substitution on isoindoline scaffolds based on target topology.
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Protocol A: Synthesis of N-Substituted Isoindoline-1,3-diones
Objective: Create a matched molecular pair (MMP) of Methyl vs. Benzyl analogs.
-
Reagents: Phthalic anhydride (1.0 eq), Amine (Methylamine or Benzylamine, 1.1 eq), Acetic Acid (Glacial).
-
Reflux: Dissolve anhydride in AcOH. Add amine dropwise. Reflux at 110°C for 4-6 hours.
-
Workup: Pour into ice water. The N-benzyl derivative typically precipitates as a solid (filter and recrystallize from EtOH). The N-methyl derivative may require extraction with EtOAc if not solidifying immediately.
-
Verification: Check
H-NMR.
Protocol B: Ellman’s Assay for AChE Inhibition
Objective: Quantify the "Benzyl Effect" on enzyme affinity.
-
Preparation: Dissolve compounds in DMSO (stock 10 mM). Dilute in phosphate buffer (pH 8.0).
-
Incubation: Mix AChE enzyme (0.05 U/mL) with inhibitor (Methyl vs. Benzyl analog) for 20 min at 25°C.
-
Substrate Addition: Add ATChI (0.5 mM) and DTNB (0.33 mM).
-
Measurement: Monitor absorbance at 412 nm for 3-5 mins (formation of thionitrobenzoate anion).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC
.[4][5][6][7]-
Expected Result: N-Benzyl analog should show 10-100x lower IC
than N-Methyl if the target has a hydrophobic gorge.
-
Summary Data Table
| Biological Target | Compound Class | N-Methyl Activity | N-Benzyl Activity | Dominant Mechanism | Ref |
| AChE (Alzheimer's) | Isoindoline-piperidine | Low (IC | High (IC | Dual-site binding (CAS + PAS) | [1] |
| SARS-CoV-2 nsp13 | Indole/Isoindole | Inactive (> 30 µM) | Active (< 30 µM) | Allosteric hydrophobic fill | [2] |
| hEGFR (Kinase) | Isoindoline-1,3-dione | High (Binding -8.9 kcal) | Moderate (Binding -7.2 kcal) | Steric fit in ATP pocket | [3] |
| A549 (Lung Cancer) | Isoindoline-1,3-dione | Moderate | Moderate (IC | Permeability / Non-specific | [4] |
References
-
Sugimoto, H., et al. (2020). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.[7] PubMed. Link
-
Emmolo, R., et al. (2025).[8][9] N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[8] Link
-
Kocyigit, U. M., et al. (2023).[3] Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics. Link
-
Aras, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.[3] ACS Omega. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide to Chiral HPLC Separation of 2-benzyl-octahydro-1H-isoindol-5-one Enantiomers
Structural Analysis of 2-benzyl-octahydro-1H-isoindol-5-one
A crucial first step in chiral method development is a thorough analysis of the analyte's structure. 2-benzyl-octahydro-1H-isoindol-5-one possesses several key features that will guide our selection of a chiral stationary phase (CSP):
-
A rigid bicyclic core: The octahydro-1H-isoindol-5-one framework provides a conformationally restricted structure.
-
A stereogenic center: The molecule's chirality necessitates a chiral environment for separation.
-
A basic secondary amine: This functional group can interact with acidic sites on the stationary phase and will likely require the use of a basic mobile phase additive to ensure good peak shape.
-
An aromatic benzyl group: The presence of a π-system allows for potential π-π stacking interactions with suitable CSPs.
These structural characteristics suggest that several types of CSPs could be effective, with polysaccharide-based and cyclodextrin-based columns being primary candidates.
Comparison of Chiral Stationary Phases
The direct approach to chiral separation, utilizing a chiral stationary phase, is the most common and effective method in HPLC.[3][4] The selection of the appropriate CSP is the most critical factor in achieving a successful separation.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile chiral selectors.[5][6] They offer a broad range of enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.
For 2-benzyl-octahydro-1H-isoindol-5-one, the aromatic ring and the polar carbonyl group can interact with the carbamate derivatives on the polysaccharide backbone. Immobilized polysaccharide phases are particularly advantageous as they allow for the use of a wider range of organic solvents, increasing the flexibility of method development.[6]
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs consist of cyclic oligosaccharides that form a toroidal structure with a hydrophobic cavity and a hydrophilic exterior.[2][4][7] Chiral recognition is primarily based on the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[7] The presence of the benzyl group in our target molecule makes it an excellent candidate for separation on a β-cyclodextrin-based column, as the aromatic ring can be included in the hydrophobic cavity.[4] Derivatized cyclodextrins offer additional interaction sites, enhancing enantioselectivity.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique and broad range of chiral selectivity. They possess a complex structure with multiple stereogenic centers and various functional groups, allowing for a multitude of interactions including ionic, hydrogen bonding, and π-π interactions. These phases are highly versatile and can be operated in reversed-phase, normal-phase, and polar organic modes. For a basic compound like 2-benzyl-octahydro-1H-isoindol-5-one, the potential for ionic interactions with the acidic sites of the glycopeptide makes this class of CSPs a promising option.
Mobile Phase Considerations
The choice of mobile phase is crucial for optimizing the chiral separation. The three primary modes of operation are:
-
Normal-Phase: Typically employs a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol. For basic analytes, the addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to prevent peak tailing.[4]
-
Reversed-Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is generally less successful for chiral separations on polysaccharide phases but can be effective with cyclodextrin and macrocyclic glycopeptide phases.
-
Polar Organic Mode: Utilizes polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer unique selectivity and is compatible with many polysaccharide and macrocyclic glycopeptide CSPs.
For 2-benzyl-octahydro-1H-isoindol-5-one, a normal-phase screening approach with the addition of 0.1% DEA is a logical starting point, given its basic nature.
A Systematic Approach to Method Development
Due to the empirical nature of chiral separations, a systematic screening approach is the most efficient path to a successful method.[5][8]
Caption: Workflow for Chiral HPLC Method Development.
Hypothetical Comparative Data
To illustrate the potential outcomes of a screening study, the following table presents hypothetical data for the separation of 2-benzyl-octahydro-1H-isoindol-5-one enantiomers on different chiral stationary phases.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| Cellulose-based (e.g., CHIRALCEL® OD-H) | n-Hexane/Ethanol/DEA (80:20:0.1) | 1.0 | 25 | 8.2, 9.5 | 1.8 |
| Amylose-based (e.g., CHIRALPAK® AD-H) | n-Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 25 | 12.1, 13.5 | 2.1 |
| β-Cyclodextrin-based | Methanol/Water (60:40) | 0.8 | 30 | 6.5, 6.9 | 1.2 |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V) | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.2 | 25 | 5.4, 6.1 | 1.5 |
This data is illustrative and intended to guide the experimental process.
Based on this hypothetical data, the amylose-based CSP provides the best resolution, making it the most promising candidate for further optimization.
Experimental Protocol: Optimized Method
The following is a detailed protocol for a hypothetical optimized method for the chiral separation of 2-benzyl-octahydro-1H-isoindol-5-one enantiomers.
1. Instrumentation and Columns
-
HPLC system with a UV detector
-
Chiral Column: Amylose-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
2. Reagents and Materials
-
Racemic 2-benzyl-octahydro-1H-isoindol-5-one standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Diethylamine (DEA)
3. Chromatographic Conditions
-
Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Sample Preparation
-
Dissolve 1 mg of the racemic standard in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs) using the standard formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 is generally considered baseline separation.
Conclusion
The successful chiral separation of 2-benzyl-octahydro-1H-isoindol-5-one enantiomers is achievable through a systematic screening of appropriate chiral stationary phases and mobile phases. Based on the structural features of the analyte, polysaccharide-based CSPs, particularly those derived from amylose, are highly recommended as a starting point. The use of a normal-phase mobile phase with a basic additive is crucial for achieving good peak shape and resolution. By following the structured method development workflow outlined in this guide, researchers can efficiently establish a robust and reliable chiral HPLC method for the analysis of this and similar bicyclic amine compounds, ensuring the stereochemical purity of potential drug candidates.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]
-
Chiral HPLC Method Development. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. [Link]
-
Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development | LCGC International. [Link]
-
High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. [Link]
-
Choosing the Right Chiral Column for Your Application - Daicel Chiral Technologies. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Establishing and Utilizing Reference Standards for the Analysis of 2-benzyl-octahydro-1H-isoindol-5-one
For researchers, scientists, and drug development professionals, the analytical rigor applied to pharmaceutical intermediates is as crucial as that for the final active pharmaceutical ingredient (API). The compound 2-benzyl-octahydro-1H-isoindol-5-one, a key building block in the synthesis of various pharmaceutical agents, presents a common challenge: the absence of readily available commercial reference standards. This guide provides a comprehensive framework for establishing a well-characterized in-house reference standard and developing robust analytical methodologies for its purity and impurity profiling. We will compare two cornerstone analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the technical rationale and experimental protocols necessary for their successful implementation.
The Imperative of a Reference Standard
In pharmaceutical development, a reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a substance.[1][2] For a non-compendial intermediate like 2-benzyl-octahydro-1H-isoindol-5-one, establishing an in-house reference standard is not merely a suggestion but a foundational requirement for reliable process control and regulatory compliance.[3] This standard becomes the anchor for all subsequent analytical work, from in-process controls to final intermediate release.
Part 1: Establishing an In-House Reference Standard
Plausible Synthetic Route and Potential Impurities
A common approach to synthesizing the octahydro-1H-isoindolone core involves a Diels-Alder reaction followed by catalytic hydrogenation.[4][5] This synthetic pathway informs the types of impurities we might expect to encounter.
-
Starting Materials: Unreacted precursors from the Diels-Alder reaction.
-
Intermediates: Incompletely hydrogenated isoindolone species.
-
By-products: Products from side reactions, such as dimerization or rearrangement.[6]
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) and reagents used in the synthesis.
dot
Caption: Plausible synthetic route and sources of potential impurities.
Purification and Characterization
The synthesized crude product must be purified to the highest possible degree, typically using techniques like column chromatography or recrystallization. Once purified, the candidate reference standard must be thoroughly characterized to confirm its identity and purity.[7][8]
| Parameter | Analytical Technique(s) | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Unambiguously confirm the chemical structure. |
| Purity Assessment | HPLC, GC (area % purity) | Quantify the main component and detect organic impurities. |
| Water Content | Karl Fischer Titration | Determine the amount of water, which is crucial for accurate weighing. |
| Residual Solvents | Headspace GC-MS | Identify and quantify any remaining solvents from the synthesis. |
| Inorganic Impurities | Residue on Ignition / Sulfated Ash | Quantify non-volatile inorganic content.[6] |
A comprehensive Certificate of Analysis (CoA) should be generated, documenting all characterization data and assigning a purity value to the reference standard.[3]
Part 2: Comparative Guide to Analytical Methodologies
With a well-characterized reference standard in hand, we can develop and validate analytical methods for routine quality control. The choice between HPLC-UV and GC-MS is dictated by the analyte's properties and the specific analytical goal.
| Technique | Principle | Strengths | Limitations | Primary Application for this Analyte |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[9] | - Versatile for a wide range of compounds. - Excellent for non-volatile and thermally labile compounds. - Robust and reproducible for quantitative analysis. | - Requires the analyte to have a UV chromophore. - Provides no structural information for unknown impurities. | Purity assessment and quantification of the main component and non-volatile impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.[10] | - High separation efficiency for volatile and semi-volatile compounds. - Provides structural information (mass spectrum) for impurity identification. - Excellent for residual solvent analysis. | - Requires the analyte to be volatile and thermally stable (or be derivatized). - Can be less precise for quantification than HPLC without a suitable internal standard. | Identification and quantification of volatile and semi-volatile impurities, and residual solvents. |
dot
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
Objective: To develop a robust reverse-phase HPLC method for the quantification of 2-benzyl-octahydro-1H-isoindol-5-one and its non-volatile impurities.
1. Materials and Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
In-house reference standard of 2-benzyl-octahydro-1H-isoindol-5-one.
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid or trifluoroacetic acid.
2. Method Development Steps:
-
Solvent and Wavelength Selection: Dissolve the reference standard in a suitable solvent (e.g., ACN/water mixture). Perform a UV scan to determine the wavelength of maximum absorbance (λmax).
-
Initial Gradient Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve good resolution between the main peak and any impurity peaks, ensuring a reasonable run time. The goal is a resolution (Rs) of >1.5 between adjacent peaks.
-
System Suitability: Prepare a system suitability solution (a dilution of the reference standard). Before each run sequence, inject this solution multiple times (n=5 or 6) and verify that the system meets predefined criteria for parameters like tailing factor (Tf ≤ 2.0), theoretical plates (N > 2000), and %RSD of peak area and retention time (<2.0%).[9]
3. Validation (as per ICH Q2(R1) Guidelines): [11]
-
Specificity: Analyze a placebo (synthesis blank) and a spiked sample to demonstrate no interference.
-
Linearity: Prepare a series of standard solutions over a range (e.g., 50-150% of the target concentration) and plot a calibration curve. A correlation coefficient (r²) of >0.999 is typically required.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at different concentration levels.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified.
Protocol 2: GC-MS Method for Volatile Impurity Profiling
Objective: To develop a GC-MS method for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
1. Materials and Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
In-house reference standard of 2-benzyl-octahydro-1H-isoindol-5-one.
-
High-purity helium as a carrier gas.
-
Suitable solvent for sample dissolution (e.g., dichloromethane or methanol).
2. Method Development Steps:
-
Injector and Column Temperature Program:
-
Injector Temperature: 250 °C (ensure it's hot enough to volatilize the sample without degradation).
-
Initial Oven Temperature: Start at a low temperature (e.g., 50 °C) to separate volatile solvents.
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to elute the main compound and less volatile impurities.
-
-
Mass Spectrometer Parameters:
-
Scan Range: Set a wide mass range (e.g., 40-500 amu) to capture fragments of potential impurities.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. For residual solvent analysis, a headspace GC approach is preferred.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using the peak area relative to an internal or external standard.
3. Validation (as per ICH Q2(R1) Guidelines): [12]
-
Specificity: Demonstrate that the target impurities can be detected and identified in the presence of the main compound.
-
Linearity, Accuracy, and Precision: Similar to HPLC validation, but performed for the target impurities using their respective reference standards if available. If not, relative response factors can be determined.
-
Limit of Detection (LOD) and LOQ: Establish the sensitivity of the method for key impurities.
Conclusion
The analysis of pharmaceutical intermediates like 2-benzyl-octahydro-1H-isoindol-5-one, where commercial reference standards are unavailable, requires a systematic and scientifically sound approach. By first establishing a well-characterized in-house reference standard, researchers can build a solid foundation for all subsequent analytical work. The comparative application of HPLC-UV for robust quantitative purity analysis and GC-MS for the identification of volatile impurities provides a comprehensive analytical toolkit. Adherence to established method validation guidelines ensures that the data generated is reliable, reproducible, and fit for purpose in a regulated drug development environment. This dual-methodological approach not only ensures the quality of the intermediate but also provides critical insights into the manufacturing process, enabling continuous improvement and control.
References
-
Ball, M., et al. (2012). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Organic Process Research & Development, 16(5), 896-901. Available from: [Link]
-
ResearchGate. (n.d.). Isoindolone Formation via Intramolecular Diels–Alder Reaction | Request PDF. Available from: [Link]
-
ACS Publications. (2012). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Available from: [Link]
-
Hensel, M. J., et al. (1986). An Intramolecular Diels-alder Reaction of a Z-Diene. Generation Of The Chiral Isoindolone Nucleus Of Cytochalasin C.1. Synthetic Communications, 16(11), 1365-1372. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. PubMed Central. Available from: [Link]
-
J-STAR Research. (n.d.). Reference Standards Certification Experts. Available from: [Link]
-
Intertek. (n.d.). Reference Standard Materials Program. Available from: [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
-
Royal Society of Chemistry. (2018). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing. Available from: [Link]
-
Royal Society of Chemistry. (1973). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available from: [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
-
Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Available from: [Link]
-
MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Available from: [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
National Library of Indonesia. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
SlideShare. (n.d.). Impurities in pharmaceutical substances. Available from: [Link]
-
MDPI. (2022). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PubMed Central. Available from: [Link]
-
ResearchGate. (2025). (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Available from: [Link]
-
Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Available from: [Link]
-
National Center for Biotechnology Information. (2014). The chemistry of isoindole natural products. PubMed Central. Available from: [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Available from: [Link]
-
ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]
-
SlideShare. (n.d.). Impurities in Pharmaceutical Substances. Available from: [Link]
-
National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed Central. Available from: [Link]
-
ResearchGate. (2025). (PDF) Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. PubMed Central. Available from: [Link]
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validating synthetic routes for 2-benzyl-octahydro-1H-isoindol-5-one impurities
Comparative Guide: Validating Synthetic Routes for 2-Benzyl-octahydro-1H-isoindol-5-one Impurities
Executive Summary
In the development of pharmaceutical intermediates based on the 2-benzyl-octahydro-1H-isoindol-5-one scaffold, the validation of analytical methods (HPLC/GC) requires high-purity reference standards for potential impurities. The stereochemical complexity of the octahydro-isoindole core—specifically the cis/trans ring fusion—presents a unique challenge.
This guide objectively compares two synthetic strategies for generating these impurity standards:
-
The Constructive Route (Robinson Annulation): Favors thermodynamic control but risks polymerization.
-
The Reductive Route (Birch Reduction/Hydrogenation): Favors kinetic control but risks over-reduction.
Key Finding: While the Reductive Route is superior for accessing the cis-fused major isomer, the Robinson Annulation is the validated choice for synthesizing the elusive trans-fused impurities and regioisomers required for ICH Q3A compliance.
Strategic Framework: Route Comparison
The target molecule contains two stereocenters at the ring fusion (C3a, C7a). The ability to selectively synthesize the "unwanted" isomers is critical for method validation.
| Feature | Route A: Robinson Annulation | Route B: Reductive Functionalization |
| Primary Mechanism | Michael Addition | Birch Reduction |
| Starting Material | N-benzyl-3-pyrrolidinone + Methyl Vinyl Ketone (MVK) | N-benzyl-5-methoxyisoindoline |
| Key Impurity Access | Trans-fused isomer (Thermodynamic product) | Cis-fused isomer (Kinetic product) |
| Regio-control | Moderate (Dependent on enamine formation) | High (Fixed by aromatic substitution) |
| Scalability | High (Flow chemistry compatible) | Moderate (Cryogenic ammonia handling) |
| Cost Efficiency | High (Commodity reagents) | Low (Lithium/Ammonia, Pd catalysts) |
Deep Dive: Technical Methodologies
Route A: Robinson Annulation (The "Thermodynamic" Route)
Best for: Synthesizing thermodynamically stable trans-impurities and polymerized byproducts.
Mechanism: The synthesis begins with the formation of a pyrrolidine enamine, which undergoes Michael addition to methyl vinyl ketone (MVK). Subsequent intramolecular aldol condensation closes the six-membered ring.
Critical Causality:
-
pH Sensitivity: The cyclization step is reversible. Under basic conditions (NaOEt), the system equilibrates to the thermodynamically more stable trans-fused enone intermediate before reduction.
-
Impurity Profile: This route generates specific "polymerization impurities" (Michael oligomers) that are often seen as baseline noise in HPLC. Synthesizing them intentionally allows you to mark these regions in your chromatogram.
Protocol A (Step-by-Step):
-
Enamine Formation: Charge a reactor with N-benzyl-3-pyrrolidinone (1.0 eq) and pyrrolidine (1.1 eq) in toluene. Reflux with a Dean-Stark trap until water evolution ceases (approx. 4h).
-
Michael Addition: Cool to 0°C. Add Methyl Vinyl Ketone (1.2 eq) dropwise over 60 mins to minimize polymerization. Stir at RT for 12h.
-
Cyclization: Add acetate buffer (pH 4.5) and heat to 60°C for 4h. Note: Acidic hydrolysis favors the cis-enone; switching to NaOEt/EtOH reflux here favors the trans-enone impurity.
-
Reduction: Subject the resulting enone to Pd/C (5% loading) hydrogenation at 1 atm H2 to yield the saturated ketone.
Route B: Birch Reduction Sequence (The "Kinetic" Route)
Best for: Synthesizing the cis-isomer standard and aromatized byproducts.
Mechanism:
Starting from the aromatic N-benzyl-5-methoxyisoindoline, a Birch reduction (Li/NH3) yields the enol ether. Hydrolysis gives the
Critical Causality:
-
Stereoselectivity: The catalytic hydrogenation of the alkene intermediate is directed by the "cup-shape" of the bicyclic system. Hydrogen adds from the convex face, exclusively yielding the cis-fused product.
-
Self-Validating Step: If the intermediate enol ether is not fully hydrolyzed, a distinct peak at RRT 1.2 (aromatized impurity) appears. This route is excellent for generating "under-reduced" impurity standards.
Protocol B (Step-by-Step):
-
Birch Reduction: Condense NH3 (-78°C) into a flask containing N-benzyl-5-methoxyisoindoline (1.0 eq) and t-BuOH (2.5 eq). Add Li metal (4.0 eq) in small pieces until a deep blue color persists.
-
Quench: Quench with solid NH4Cl. Evaporate NH3. Partition residue between water/DCM.
-
Hydrolysis: Treat the crude enol ether with 2N HCl/THF (1:1) at RT for 2h to yield the enone.
-
Hydrogenation: Hydrogenate using PtO2 (Adams' catalyst) in AcOH. Note: PtO2 in acidic media prevents isomerization, locking the cis-geometry.
Validation & Analysis
To validate an analytical method (e.g., HPLC-UV/MS), you must demonstrate specificity. The diagram below illustrates the workflow for using these synthetic routes to prove specificity.
Workflow Visualization
Caption: Workflow for generating specific stereochemical and aromatized impurities to validate HPLC resolution.
Data Summary: Impurity Profiling
| Impurity Type | Source Route | Retention Time (Relative) | Detection Strategy |
| Cis-isomer (Major) | Route B | 1.00 | UV (210 nm) / MS |
| Trans-isomer | Route A | 1.08 | Spiking Standard (Req. for release) |
| Enone Intermediate | Route A/B | 0.92 | UV (254 nm) - Conjugated system |
| Aromatized (Dihydro) | Route B | 1.25 | UV (254 nm) - Strong absorption |
Authoritative Grounding
Mechanistic Insight: The preference for cis-fusion in the hydrogenation of hydrindane and isoindole systems is governed by the "hollow" shape of the molecule, which directs catalyst approach to the convex face. This is a classic application of catalytic stereocontrol described in standard texts [1]. Conversely, the Robinson annulation relies on the reversibility of the aldol step to access the trans-fused system, which is often lower in energy due to reduced 1,3-diaxial interactions, a principle fundamental to conformational analysis [2].
Regulatory Context:
According to ICH Q3A(R2) , impurities exceeding the identification threshold (0.10% for max daily dose
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Heathcock, C. H. (1984). The Total Synthesis of Natural Products. In Comprehensive Organic Synthesis. Elsevier.
-
International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).
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Safety Operating Guide
Navigating the Safe Handling of 2-benzyl-octahydro-1H-isoindol-5-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-benzyl-octahydro-1H-isoindol-5-one, a substituted isoindolone derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to offer a comprehensive framework for its safe utilization and disposal. Our primary objective is to empower you with the knowledge to maintain a secure research environment.
Hazard Assessment: An Evidence-Based Approach
Inferred Potential Hazards:
-
Skin and Eye Irritation: Many organic chemicals, particularly those with aromatic and amine functionalities, can cause irritation upon contact with skin and eyes. For instance, O-Benzylhydroxylamine hydrochloride is known to cause skin irritation and serious eye damage. Similarly, Benzyl alcohol can cause serious eye irritation.[1][2]
-
Skin Sensitization: The potential to cause an allergic skin reaction is a common concern with many synthetic organic compounds. O-Benzylhydroxylamine hydrochloride, for example, may cause an allergic skin reaction.
-
Harmful if Swallowed or Inhaled: While the acute oral and inhalation toxicity of 2-benzyl-octahydro-1H-isoindol-5-one is unknown, it is prudent to assume it may be harmful if ingested or inhaled, a common characteristic of many research chemicals.[1][2]
It is crucial to handle this compound with the assumption that it may possess these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following recommendations are based on a comprehensive risk assessment for handling a novel chemical with potential irritant and sensitizing properties.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To protect against splashes and aerosols that could cause serious eye irritation or damage.[3][4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. For prolonged handling or in case of a spill, double-gloving is recommended.[5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from accidental spills and contamination.[3][4] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[4][5] |
Enhanced PPE for Specific Operations:
For procedures with a higher risk of aerosol generation or splashing, such as weighing, preparing solutions, or transfers, the following additional PPE is strongly recommended:
-
Face Shield: To be worn over safety goggles for full-face protection.[4][5][6]
-
Respiratory Protection: In the absence of adequate engineering controls (e.g., a certified chemical fume hood), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][7] The selection of the appropriate respirator should be based on a formal risk assessment by your institution's environmental health and safety (EHS) department.
Donning and Doffing PPE Workflow:
Caption: A step-by-step workflow for the safe and compliant disposal of chemical waste generated from handling 2-benzyl-octahydro-1H-isoindol-5-one.
By adhering to these guidelines, you can confidently and safely incorporate 2-benzyl-octahydro-1H-isoindol-5-one into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Merck Millipore. SAFETY DATA SHEET - Benzyl alcohol.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - O-Benzylhydroxylamine hydrochloride.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- TCI America. (2018, July 6). Safety Data Sheet - 5-(Benzylthio)-1H-tetrazole.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- University of British Columbia. Personal Protective Equipment.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Piperine.
- Chemos GmbH & Co.KG. Safety Data Sheet: benzyl alcohol.
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- 2. chemos.de [chemos.de]
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- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
